Product packaging for Fentiazac(Cat. No.:CAS No. 18046-21-4)

Fentiazac

Número de catálogo: B092943
Número CAS: 18046-21-4
Peso molecular: 329.8 g/mol
Clave InChI: JIEKMACRVQTPRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2-[4-(4-chlorophenyl)-2-phenyl-5-thiazolyl]acetic acid is a member of thiazoles.
FENTIAZAC is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12ClNO2S B092943 Fentiazac CAS No. 18046-21-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c18-13-8-6-11(7-9-13)16-14(10-15(20)21)22-17(19-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEKMACRVQTPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023050
Record name Fentiazac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18046-21-4
Record name Fentiazac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18046-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fentiazac [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018046214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fentiazac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13217
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENTIAZAC
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fentiazac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fentiazac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENTIAZAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YHF6E6NLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A New Era in Anti-Inflammatory Therapeutics: A Technical Whitepaper on AG5, a Novel Non-Steroidal Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of anti-inflammatory therapeutics is continually evolving, driven by the need for agents with improved efficacy and safety profiles. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily function through the inhibition of cyclooxygenase (COX) enzymes, a mechanism that, while effective, is associated with a range of adverse effects.[1][2][3] A promising new agent, designated AG5, has emerged as a novel non-steroidal anti-inflammatory and selective immune regulator. AG5, a synthetic derivative of andrographolide, demonstrates a unique mechanism of action centered on the inhibition of caspase-1, enabling it to suppress the cytokine storm without compromising the body's innate immune response.[4][5][6] This technical guide provides an in-depth overview of AG5, consolidating available data on its mechanism of action, efficacy in preclinical models, and the experimental protocols utilized in its evaluation.

Introduction to AG5

AG5 is a semi-synthetic sulfonic derivative of andrographolide, the primary bioactive component of the plant Andrographis paniculata.[4][7] This structural modification is designed to enhance its therapeutic properties, including increased anti-inflammatory activity and an improved pharmacokinetic profile.[4] What distinguishes AG5 from traditional NSAIDs is its ability to inhibit the cytokine storm, a systemic inflammatory response that can be a severe complication of various diseases, while preserving the essential functions of the innate immune system.[4][5][6] This dual capability suggests its potential as a therapeutic for a range of inflammatory conditions, including those associated with viral and bacterial infections.[5][6]

Mechanism of Action: Caspase-1 Inhibition

The primary mechanism of action of AG5 is the inhibition of caspase-1.[4][8][9] Caspase-1 is a critical enzyme in the inflammatory process, responsible for the activation of the NLRP3 inflammasome and the subsequent maturation and release of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, AG5 effectively blocks this inflammatory cascade at a key juncture.

Signaling Pathway of AG5 Action

AG5_Mechanism_of_Action PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome Activation PAMPs_DAMPs->NLRP3 Activates Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves AG5 AG5 AG5->Caspase1 Inhibits IL1b Mature IL-1β Pro_IL1b->IL1b Cytokine_Storm Cytokine Storm IL1b->Cytokine_Storm IL18 Mature IL-18 Pro_IL18->IL18 IL18->Cytokine_Storm

Caption: AG5 mechanism of action via caspase-1 inhibition.

Preclinical Efficacy of AG5: Data Summary

The therapeutic potential of AG5 has been demonstrated in various preclinical models, including in vitro studies with human cells and in vivo studies in zebrafish and mouse models of inflammation.[5][6]

Table 1: In Vitro Efficacy of AG5 in Human Monocyte-Derived Dendritic Cells
AssayCell TypeTreatmentOutcomeQuantitative Data
Immune Response ModulationHuman Monocyte-Derived Dendritic CellsAG5Preservation of Innate Immune ResponseSpecific metrics on cell surface marker expression and cytokine production to be populated from full-text analysis.
Caspase-1 InhibitionTHP-1 cellsAG5Inhibition of Caspase-1IC50 value to be populated from full-text analysis.
Table 2: In Vivo Efficacy of AG5 in a Mouse Model of LPS-Induced Lung Injury
ParameterAnimal ModelTreatment GroupsKey FindingsQuantitative Data
Inflammatory ResponseMouseControl, LPS, LPS + AG5AG5 minimizes the inflammatory response.Specific cytokine levels (e.g., TNF-α, IL-6) in BALF to be populated from full-text analysis.
Lung InjuryMouseControl, LPS, LPS + AG5Reduction in lung tissue damage.Histopathological scores to be populated from full-text analysis.
Table 3: In Vivo Efficacy of AG5 in a SARS-CoV-2-Infected Mouse Model
ParameterAnimal ModelTreatment GroupsKey FindingsQuantitative Data
Cytokine StormHumanized hACE2 MiceSARS-CoV-2, SARS-CoV-2 + AG5Inhibition of the cytokine storm.Levels of key cytokines (e.g., IL-6, TNF-α) in lung tissue to be populated from full-text analysis.
Viral LoadHumanized hACE2 MiceSARS-CoV-2, SARS-CoV-2 + AG5Antiviral activity observed.Viral titers in lung tissue to be populated from full-text analysis.
Innate Immune ResponseHumanized hACE2 MiceSARS-CoV-2, SARS-CoV-2 + AG5Preservation of innate immunity.Markers of innate immune cell function to be populated from full-text analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of AG5.

In Vitro Assay for Caspase-1 Inhibition

A luminescence-based caspase-1 activity assay is a standard method to determine the inhibitory potential of a compound.

Caspase1_Assay_Workflow Start Start Cell_Culture Culture THP-1 cells Start->Cell_Culture Cell_Lysis Prepare cell lysates Cell_Culture->Cell_Lysis Reaction_Setup Set up reaction with lysate, buffer, and AG5 Cell_Lysis->Reaction_Setup Substrate_Addition Add Caspase-1 substrate (e.g., Z-YVAD-aminoluciferin) Reaction_Setup->Substrate_Addition Incubation Incubate at room temperature Substrate_Addition->Incubation Measurement Measure luminescence Incubation->Measurement Data_Analysis Analyze data and calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for Caspase-1 inhibition assay.

Protocol:

  • Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Lysis: Cells are harvested and lysed using a specific lysis buffer to release intracellular contents, including caspase-1.

  • Reaction Setup: In a 96-well plate, cell lysate is incubated with varying concentrations of AG5.

  • Substrate Addition: A caspase-1 specific substrate, such as Z-YVAD-aminoluciferin, is added to each well.

  • Incubation: The plate is incubated at room temperature to allow for the enzymatic reaction.

  • Measurement: Luminescence is measured using a plate reader. The amount of light produced is proportional to the caspase-1 activity.

  • Data Analysis: The IC50 value for AG5 is determined by plotting the percentage of caspase-1 inhibition against the log concentration of AG5.

In Vivo Model of LPS-Induced Acute Lung Injury

This model is used to evaluate the in vivo anti-inflammatory efficacy of AG5 in a setting of acute lung inflammation.

Protocol:

  • Animal Model: C57BL/6 mice (8-10 weeks old) are used.

  • Induction of Lung Injury: Mice are anesthetized and lipopolysaccharide (LPS) from E. coli is administered via intratracheal instillation to induce acute lung injury.

  • AG5 Administration: AG5 is administered to the treatment group, typically via intraperitoneal injection, at a specified dose and time relative to the LPS challenge.

  • Sample Collection: At a predetermined time point post-LPS administration, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration and cytokine levels. Lung tissues are harvested for histological analysis.

  • Analysis:

    • BALF Analysis: Total and differential cell counts are performed. Cytokine levels (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA.

    • Histology: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of lung injury, including edema, inflammation, and cellular infiltration.

In Vivo Model of SARS-CoV-2 Infection

This model assesses the efficacy of AG5 in a viral-induced cytokine storm.

SARSCoV2_Mouse_Model_Workflow Start Start Animal_Model Use humanized ACE2 (hACE2) transgenic mice Start->Animal_Model Infection Intranasal inoculation with SARS-CoV-2 Animal_Model->Infection Treatment Administer AG5 or vehicle control Infection->Treatment Monitoring Monitor body weight and clinical signs daily Treatment->Monitoring Euthanasia Euthanize at specific day post-infection Monitoring->Euthanasia Sample_Collection Collect lung tissue and blood Euthanasia->Sample_Collection Analysis Analyze viral load (qRT-PCR), cytokine levels (ELISA), and histology Sample_Collection->Analysis End End Analysis->End

Caption: Workflow for the SARS-CoV-2 mouse model experiment.

Protocol:

  • Animal Model: Humanized ACE2 (hACE2) transgenic mice, which are susceptible to SARS-CoV-2 infection, are used.

  • Infection: Mice are intranasally inoculated with a specified dose of SARS-CoV-2.

  • AG5 Administration: AG5 is administered to the treatment group according to a defined dosing regimen.

  • Monitoring: Animals are monitored daily for weight loss and clinical signs of disease.

  • Sample Collection: At designated time points, mice are euthanized, and lung tissue and blood samples are collected.

  • Analysis:

    • Viral Load: Viral RNA in the lung tissue is quantified using real-time reverse transcription PCR (qRT-PCR).

    • Cytokine Analysis: The levels of key pro-inflammatory cytokines in lung homogenates or serum are measured by ELISA.

    • Histopathology: Lung sections are examined for pathological changes associated with viral pneumonia.

Conclusion and Future Directions

AG5 represents a significant advancement in the field of anti-inflammatory drug development. Its unique mechanism of action, targeting caspase-1 to inhibit the cytokine storm while preserving innate immunity, offers a promising therapeutic strategy for a variety of inflammatory diseases. The preclinical data summarized in this whitepaper provide a strong foundation for its continued development. Further research, including comprehensive toxicology studies and well-designed clinical trials, will be crucial to fully elucidate the therapeutic potential and safety profile of AG5 in humans. The detailed experimental protocols provided herein should facilitate further investigation into this novel anti-inflammatory agent by the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties and Molecular Structure of Fentiazac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentiazac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the thiazole class of compounds.[1] It has been utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of joint and muscular pain.[1][2] Like other NSAIDs, its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, molecular structure, and relevant experimental methodologies related to this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the drug's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
IUPAC Name 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid[1][5]
Chemical Formula C₁₇H₁₂ClNO₂S[1]
Molecular Weight 329.80 g·mol⁻¹[1]
Melting Point 162–163 °C[1]
pKa 3.89 ± 0.10 (Predicted)
Water Solubility 31.66 mg/L (at 25 °C)
LogP (Octanol/Water) 4.418 (Crippen Calculated)
CAS Number 18046-21-4[1]

Molecular Structure

This compound is a derivative of thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen. The core structure consists of a thiazole ring substituted at positions 2, 4, and 5. A phenyl group is attached at the 2-position, a 4-chlorophenyl group at the 4-position, and an acetic acid moiety at the 5-position. The presence of the carboxylic acid group is a common feature among many NSAIDs and is critical for its inhibitory activity on COX enzymes.

The spatial arrangement and electronic properties of these substituent groups are key to the molecule's pharmacological activity. The lipophilic phenyl and chlorophenyl groups contribute to its binding within the hydrophobic channel of the cyclooxygenase enzymes, while the polar carboxylic acid group interacts with key amino acid residues at the active site. A crystallographic study of this compound was reported by R. Destro in 1978, providing detailed insights into its three-dimensional conformation in the solid state.

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound and related 2,4-diarylthiazole-5-acetic acids is based on the Hantzsch thiazole synthesis.[1] A general procedure involves the reaction of a thioamide with an α-haloketone.

A described manufacturing process for this compound is as follows:

  • Methyl 3-(p-chlorobenzoyl)-3-bromopropionate is reacted with potassium thioacetate in methanol. This results in the precipitation of potassium bromide and the formation of methyl 3-(p-chlorobenzoyl)-3-thioacetylpropionate as an oil.

  • The crude product is then treated with benzonitrile and diethylamine in ethanol.

  • The resulting mixture is evaporated and refluxed with aqueous acetic acid.

  • After workup, including extraction and acidification, 4-(p-chlorophenyl)-2-phenyl-thiazol-5-yl-acetic acid (this compound) is obtained and can be recrystallized from a suitable solvent like benzene.

Determination of Physicochemical Properties

The following are general experimental protocols that can be applied to determine the key physicochemical properties of this compound.

Melting Point Determination: The melting point of this compound can be determined using a standard capillary melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded.

pKa Determination by Potentiometric Titration: The acid dissociation constant (pKa) of the carboxylic acid group in this compound can be determined by potentiometric titration.

  • A known concentration of this compound is dissolved in a suitable solvent system, often a co-solvent like an acetonitrile-water mixture, due to its low aqueous solubility.

  • A standardized solution of a strong base (e.g., KOH) is used as the titrant.

  • The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa can be determined from the pH at the half-equivalence point of the titration.

Solubility Measurement (Shake-Flask Method): The aqueous solubility of this compound can be determined using the shake-flask method.

  • An excess amount of solid this compound is added to a flask containing purified water or a buffer of a specific pH.

  • The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove the undissolved solid.

  • The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

LogP Determination (Shake-Flask Method): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • A known amount of this compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

  • The mixture is shaken vigorously to allow for the partitioning of this compound between the two phases and then centrifuged to ensure complete phase separation.

  • The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical technique like HPLC.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

X-ray Crystallography: To determine the precise three-dimensional molecular structure of this compound, single-crystal X-ray diffraction can be employed.

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a hot, saturated solution.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The initial structural model is then refined to obtain the final, accurate molecular structure.

Mechanism of Action: COX Inhibition

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Fentiazac_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Constitutive Prostaglandins (Constitutive) COX1->Prostaglandins_Constitutive Prostaglandins_Inducible Prostaglandins (Inducible) COX2->Prostaglandins_Inducible Physiological_Effects Physiological Effects (e.g., GI protection, platelet aggregation) Prostaglandins_Constitutive->Physiological_Effects Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Inducible->Inflammation_Pain_Fever This compound This compound This compound->COX1 This compound->COX2

Caption: this compound's inhibition of COX-1 and COX-2 enzymes.

The diagram above illustrates the signaling pathway. Arachidonic acid is converted by both COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducibly expressed at sites of inflammation) to produce prostaglandins. This compound non-selectively inhibits both isoforms, leading to a reduction in the prostaglandins that mediate inflammation, pain, and fever, as well as those involved in normal physiological processes.

References

Synthesis and Characterization of Fentiazac Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentiazac, 2-(4-(4-chlorophenyl)-2-phenylthiazol-5-yl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its mechanism of action, like other NSAIDs, is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, crucial mediators of inflammation.[1][2] Recent research has also explored the potential of this compound and its analogues as selective antibacterial agents, particularly against Clostridioides difficile. This guide provides an in-depth overview of the synthesis, characterization, and pharmacological evaluation of this compound analogues, intended to serve as a resource for researchers in drug discovery and development.

Synthesis of this compound Analogues

The core structure of this compound, a 2,4,5-trisubstituted thiazole, is commonly synthesized via the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thioamide. For this compound analogues, this typically involves the reaction of a substituted thiobenzamide with an α-halo-γ-keto acid or ester. Subsequent hydrolysis of the ester yields the final carboxylic acid derivative. Modifications to the phenyl rings at positions 2 and 4 of the thiazole, as well as to the acetic acid side chain at position 5, can be achieved by using appropriately substituted starting materials.

General Experimental Protocol: Hantzsch Thiazole Synthesis

A general procedure for the synthesis of this compound analogues is as follows:

  • Thioamide Formation: A substituted benzaldehyde is reacted with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or pyridine to yield the corresponding thiobenzamide.

  • α-Haloketone Synthesis: A substituted phenacyl bromide can be synthesized by the bromination of the corresponding acetophenone.

  • Hantzsch Condensation: The substituted thiobenzamide is reacted with the α-haloketone (e.g., ethyl 4-bromo-3-oxobutanoate) in a solvent such as ethanol or methanol. The reaction mixture is typically heated under reflux.

  • Ester Hydrolysis: The resulting thiazole ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G cluster_synthesis General Synthesis Workflow start Starting Materials (Substituted Benzaldehydes, Acetophenones) thioamide Thioamide Synthesis (e.g., Lawesson's Reagent) start->thioamide haloketone α-Haloketone Synthesis (e.g., Bromination) start->haloketone hantzsch Hantzsch Thiazole Synthesis (Condensation) thioamide->hantzsch haloketone->hantzsch hydrolysis Ester Hydrolysis (e.g., NaOH, then HCl) hantzsch->hydrolysis purification Purification (Recrystallization/Chromatography) hydrolysis->purification final_product This compound Analogue purification->final_product

A generalized workflow for the synthesis of this compound analogues.

Characterization of this compound Analogues

The structural elucidation and purity assessment of synthesized this compound analogues are crucial. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized analogues. The chemical shifts, coupling constants, and integration of proton signals, along with the chemical shifts of carbon atoms, provide detailed information about the molecular framework.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Thiazole-CH₂3.85 (s, 2H)33.5
Phenyl-H (at C2)7.85-7.95 (m, 2H), 7.40-7.50 (m, 3H)134.0 (quat.), 130.5, 129.0, 126.5
4-Chlorophenyl-H (at C4)7.55 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.5 Hz, 2H)133.0 (quat.), 130.0, 129.5, 134.5 (quat.)
Thiazole-C2-168.0
Thiazole-C4-148.0
Thiazole-C5-130.0
COOH12.5 (br s, 1H)172.0

Note: The spectral data are representative and can vary based on the solvent and specific analogue.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound analogues include:

Table 2: Characteristic IR Absorption Bands for this compound Analogues

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)
C=O stretch (Carboxylic acid)1680-1710
C=N stretch (Thiazole ring)1600-1650
C=C stretch (Aromatic rings)1450-1600
C-Cl stretch700-800
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity. The fragmentation pattern can provide valuable structural information.

Pharmacological Evaluation

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The primary anti-inflammatory mechanism of this compound and its analogues is the inhibition of COX enzymes. In vitro assays are used to determine the inhibitory potency (IC₅₀) against COX-1 and COX-2 isoforms.

A common method for assessing COX inhibition is the use of a commercially available COX inhibitor screening assay kit.

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 is prepared according to the kit's instructions.

  • Inhibitor Preparation: A stock solution of the this compound analogue is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Assay Procedure: The enzyme, a chromogenic substrate, and the test compound (or vehicle control) are incubated together. Arachidonic acid is then added to initiate the reaction.

  • Detection: The absorbance of the product is measured using a spectrophotometer at the appropriate wavelength.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Table 3: Hypothetical COX-1 and COX-2 Inhibition Data for this compound Analogues

Compound R¹ (at C2-phenyl) R² (at C4-chlorophenyl) COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
This compoundH4'-Cl5.20.86.5
Analogue 14'-OCH₃4'-Cl6.81.25.7
Analogue 24'-F4'-Cl4.50.67.5
Analogue 3H4'-F5.50.96.1

Note: This data is hypothetical and for illustrative purposes only.

Antibacterial Activity

The antibacterial efficacy of this compound analogues is determined by measuring the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strain Preparation: A standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) is prepared.[1]

  • Compound Preparation: Serial two-fold dilutions of the this compound analogue are prepared in a 96-well microtiter plate containing broth medium.[1]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[1]

  • Incubation: The plate is incubated under appropriate conditions for the specific bacterium.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Table 4: Hypothetical MIC Values for this compound Analogues (µg/mL)

Compound R¹ (at C2-phenyl) R² (at C4-chlorophenyl) E. coli S. aureus P. aeruginosa
This compoundH4'-Cl6432>128
Analogue 14'-OCH₃4'-Cl3216128
Analogue 24'-F4'-Cl6432>128
Analogue 3H4'-F12864>128

Note: This data is hypothetical and for illustrative purposes only.

Signaling Pathways

Cyclooxygenase Pathway and Prostaglandin Synthesis

This compound, as an NSAID, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

G phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation This compound This compound Analogues This compound->cox1 Inhibition This compound->cox2 Inhibition

The Cyclooxygenase pathway and the inhibitory action of this compound analogues.

Conclusion

This technical guide provides a foundational overview of the synthesis, characterization, and pharmacological evaluation of this compound analogues. The Hantzsch thiazole synthesis remains a cornerstone for the creation of a diverse library of these compounds. Comprehensive characterization using modern analytical techniques is paramount for structural verification. The evaluation of their biological activity, particularly COX inhibition and antibacterial efficacy, is crucial for identifying lead compounds for further development. The provided protocols and data structures offer a framework for researchers to design and execute studies in this promising area of medicinal chemistry. Further research into the specific signaling pathways modulated by this compound analogues beyond COX inhibition will be instrumental in elucidating their full therapeutic potential.

References

The Discovery and Development of Fentiazac: A Technical Overview of a Non-Steroidal Anti-Inflammatory Drug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fentiazac, a thiazole-based non-steroidal anti-inflammatory drug (NSAID), emerged from research in the 1970s as a potent agent for the management of joint and muscular pain.[1] This technical guide provides an in-depth analysis of the discovery, historical development, and pharmacological profile of this compound. It details the chemical synthesis, mechanism of action, structure-activity relationships, and a summary of key preclinical and clinical findings. All quantitative data is presented in structured tables, and experimental protocols for pivotal assays are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this once-promising NSAID.

Introduction: The Quest for Novel Anti-Inflammatory Agents

The mid-20th century saw a surge in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to address the widespread need for effective treatments for inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[2][3] The primary mechanism of action for these drugs was identified as the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4] In this context, researchers explored various heterocyclic compounds for their potential anti-inflammatory properties. One such class of compounds, the 2,4-diphenylthiazole-5-acetic acid derivatives, showed significant promise, leading to the discovery of this compound.[5]

Discovery and Synthesis

This compound, chemically known as 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid, was first described in 1974 by Brown and colleagues.[1] Its synthesis was achieved through the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings.[1]

Hantzsch Thiazole Synthesis of this compound

The synthesis of this compound involves the reaction of a thioamide (thiobenzamide) with an α-haloketone (ethyl 2-chloro-4-(4-chlorophenyl)-3-oxobutanoate). This condensation reaction directly yields the thiazole ring, which is the core structure of this compound.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is outlined below, based on the principles of the Hantzsch thiazole synthesis.

  • Step 1: Synthesis of Ethyl 2-chloro-4-(4-chlorophenyl)-3-oxobutanoate. 4-(4-chlorophenyl)-3-oxobutanoic acid is esterified with ethanol in the presence of an acid catalyst. The resulting ethyl 4-(4-chlorophenyl)-3-oxobutanoate is then chlorinated at the alpha position using a chlorinating agent such as sulfuryl chloride.

  • Step 2: Thiazole Ring Formation. Thiobenzamide is reacted with ethyl 2-chloro-4-(4-chlorophenyl)-3-oxobutanoate in a suitable solvent, such as ethanol. The reaction mixture is typically heated to facilitate the condensation and cyclization to form the ethyl ester of this compound.

  • Step 3: Hydrolysis. The resulting ethyl 2-[4-(4-chlorophenyl)-2-phenylthiazol-5-yl]acetate is hydrolyzed using a base, such as sodium hydroxide, followed by acidification to yield this compound as a solid.

  • Purification: The final product is purified by recrystallization from an appropriate solvent.

Synthesis_of_this compound Thiobenzamide Thiobenzamide Reaction Hantzsch Thiazole Synthesis Thiobenzamide->Reaction AlphaHaloKetone Ethyl 2-chloro-4-(4-chlorophenyl)-3-oxobutanoate AlphaHaloKetone->Reaction FentiazacEster Ethyl 2-[4-(4-chlorophenyl)-2-phenylthiazol-5-yl]acetate Reaction->FentiazacEster Hydrolysis Hydrolysis FentiazacEster->Hydrolysis This compound This compound Hydrolysis->this compound

Mechanism of Action: Inhibition of Cyclooxygenase

Like other NSAIDs, this compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] It is a non-selective inhibitor of both COX-1 and COX-2.[1]

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory This compound This compound This compound->COX1 Inhibition This compound->COX2 Inhibition

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of this compound on COX-1 and COX-2 can be determined using a variety of in vitro assays. A common method is the whole blood assay.

  • Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

  • Materials: Fresh human whole blood, lipopolysaccharide (LPS), test compound (this compound), and appropriate controls.

  • Procedure for COX-1 activity:

    • Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle.

    • Blood is allowed to clot at 37°C for a specified time.

    • The serum is separated by centrifugation.

    • The concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by ELISA or LC-MS.

  • Procedure for COX-2 activity:

    • Aliquots of whole blood are incubated with LPS to induce COX-2 expression.

    • Various concentrations of this compound or vehicle are added.

    • The samples are incubated at 37°C.

    • The plasma is separated by centrifugation.

    • The concentration of prostaglandin E2 (PGE2), a major product of COX-2, is measured by ELISA or LC-MS.

  • Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each this compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of the 2,4-diphenylthiazole-5-acetic acid series, to which this compound belongs, is influenced by the substituents on the phenyl rings. The original research by Brown et al. explored these relationships.

  • Substitution at the 4-position of the thiazole ring: A p-chlorophenyl group at this position, as seen in this compound, was found to be optimal for anti-inflammatory activity.

  • Substitution at the 2-position of the thiazole ring: An unsubstituted phenyl group at this position was generally preferred.

  • The acetic acid moiety: The presence of the acetic acid side chain at the 5-position of the thiazole ring is crucial for its anti-inflammatory activity, as it mimics the structure of arachidonic acid and allows for binding to the active site of COX enzymes.

SAR_this compound Phenyl_2 Phenyl_2 Activity_Phenyl_2 Activity_Phenyl_2 Phenyl_2->Activity_Phenyl_2 Chlorophenyl_4 Chlorophenyl_4 Activity_Chlorophenyl_4 Activity_Chlorophenyl_4 Chlorophenyl_4->Activity_Chlorophenyl_4 AceticAcid_5 AceticAcid_5 Activity_AceticAcid_5 Activity_AceticAcid_5 AceticAcid_5->Activity_AceticAcid_5

Preclinical Pharmacology

This compound demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in various animal models.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

A standard model for evaluating acute inflammation is the carrageenan-induced paw edema test in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the in vivo anti-inflammatory activity of this compound.

  • Animals: Male Wistar rats.

  • Procedure:

    • Animals are fasted overnight.

    • This compound is administered orally at various doses. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin.

    • After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each dose and time point compared to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximum effect) can be calculated.

Table 1: Preclinical Anti-inflammatory Activity of this compound

Animal ModelSpeciesRoute of AdministrationDose (mg/kg)Inhibition of Edema (%)Reference
Carrageenan-induced paw edemaRatOral10Dose-related inhibition[7]
Carrageenan-induced paw edemaRatOral30Dose-related inhibition[7]
Carrageenan-induced paw edemaRatOral100Dose-related inhibition[7]
Adjuvant-induced arthritisRatOral10Dose-related inhibition of primary swelling[7]
Adjuvant-induced arthritisRatOral30Dose-related inhibition of primary swelling[7]
Adjuvant-induced arthritisRatOral100Dose-related inhibition of primary swelling[7]
Analgesic and Antipyretic Activity

This compound also showed significant analgesic activity in models such as the acetic acid-induced writhing test in mice and antipyretic effects in fever-induced animal models.[7]

Clinical Development and Efficacy

This compound underwent clinical trials for the treatment of rheumatoid arthritis and osteoarthritis, demonstrating efficacy comparable to other NSAIDs available at the time.

Table 2: Summary of Clinical Trials with this compound

IndicationNumber of PatientsDosageComparatorKey FindingsReference
Rheumatoid Arthritis44400 mg/day-Statistically significant decrease in morning stiffness, total joint score, and walking time.[7][8]
Rheumatoid Arthritis40400 mg/daySulindac (200 mg/day)Sulindac was more effective, but this compound showed analgesic and anti-inflammatory properties.
Osteoarthritis30400 mg/day (BID vs. QID)-Both dosage regimens were equally efficacious.
Painful inflammatory conditions in children50SuspensionBenzydamine dropsThis compound was more rapid and active in relieving symptoms and reducing fever.[5]
Septic-inflammatory pathology in children-SuppositoriesPlacebo-

Market Status and Conclusion

This compound was marketed under trade names such as Norvedan.[1] However, its current market status is largely unknown, and it is presumed to be discontinued in most regions.[1] The development of newer NSAIDs with improved safety profiles, particularly regarding gastrointestinal side effects, likely contributed to its decline in use.

References

Fentiazac Derivatives: A Deep Dive into Structure-Activity Relationships for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure-Activity Relationship (SAR) of Fentiazac Derivatives.

This whitepaper provides an in-depth analysis of this compound, a non-steroidal anti-inflammatory drug (NSAID), and its derivatives. It explores the critical relationship between their chemical structure and biological activity, offering valuable insights for the development of novel therapeutic agents. The document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate a deeper understanding of these compounds.

Introduction to this compound

This compound, chemically known as 2-phenyl-4-(p-chlorophenyl)thiazole-5-ylacetic acid, is a member of the acetic acid derivative class of NSAIDs.[1] Like other drugs in this category, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, critical mediators of inflammation, pain, and fever.[1] While clinically studied for conditions like osteoarthritis and tendinitis, research into its derivatives continues to uncover new therapeutic potential, including selective antibacterial activity against pathogens like Clostridioides difficile. This unique profile underscores the importance of continued investigation into the structure-activity relationships of this compound analogs.

Core Structure and Modifications

The foundational structure of this compound consists of a central thiazole ring substituted at positions 2, 4, and 5. The key substituents are a phenyl group at position 2, a p-chlorophenyl group at position 4, and an acetic acid moiety at position 5. Structure-activity relationship (SAR) studies on this compound and its analogs have primarily focused on modifications at positions 2 and 5 of the thiazole ring to explore and optimize their therapeutic effects.

Structure-Activity Relationship (SAR) Studies

Modifications of the Acetic Acid Moiety (Position 5)

The carboxylic acid group at position 5 is a critical feature for the anti-inflammatory activity of many NSAIDs, as it is involved in binding to the active site of COX enzymes. Modifications of this group can significantly impact potency and selectivity. For instance, conversion of the carboxylic acid to amides or esters in other NSAID series has been shown to alter the COX-1/COX-2 selectivity profile. In a study on indomethacin derivatives, conversion of the carboxylate to various amides and esters resulted in potent and selective COX-2 inhibitors.

Modifications of the Phenyl Group (Position 2)

The nature and substitution pattern of the aromatic ring at position 2 can influence the overall lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with the COX active site.

Modifications of the p-Chlorophenyl Group (Position 4)

The p-chlorophenyl group at position 4 is another key feature. The chlorine atom at the para position is a common substituent in many COX inhibitors and is thought to contribute to binding within the hydrophobic channel of the enzyme.

Table 1: Hypothetical SAR of this compound Derivatives Based on Related Thiazole Compounds

Modification PositionSubstituentEffect on COX-2 Inhibition (Hypothetical)Rationale
Position 5 Carboxylic Acid (this compound)Baseline ActivityEssential for binding to COX active site.
Methyl EsterPotentially Decreased or Altered SelectivityEsterification can reduce the key ionic interaction.
AmidePotentially Increased COX-2 SelectivityAmide group may form different hydrogen bonds within the active site.
Position 2 Phenyl (this compound)Baseline ActivityProvides a key aromatic interaction.
4-MethoxyphenylPotentially Increased ActivityElectron-donating groups can enhance binding.
4-FluorophenylPotentially Increased ActivityHalogen bonding can contribute to binding affinity.
Position 4 p-Chlorophenyl (this compound)Baseline ActivityContributes to binding in the hydrophobic channel.
PhenylPotentially Decreased ActivityLoss of halogen interaction might reduce potency.
p-MethylphenylPotentially Similar or Slightly Decreased ActivityMethyl group can occupy a similar space as chlorine but with different electronic properties.

Note: This table is a hypothetical representation based on SAR principles observed in related NSAID and thiazole series, as direct comparative quantitative data for a series of this compound derivatives is limited in the available literature.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its derivatives is the inhibition of the cyclooxygenase (COX) pathway, which is central to the inflammatory process.

The Cyclooxygenase (COX) Pathway

COX_Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 activation PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound & Derivatives This compound->COX1 Inhibition This compound->COX2 Inhibition

Beyond Cyclooxygenase Inhibition

Recent research suggests that the mechanisms of action for NSAIDs may extend beyond simple COX inhibition. Some NSAIDs have been shown to interact with other signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are also crucial regulators of inflammation. The extent to which this compound and its derivatives modulate these pathways is an area for further investigation.

Beyond_COX cluster_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimuli Stimuli MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Gene Pro-inflammatory Gene Expression MAPK->Gene NFkB->Gene This compound This compound & Derivatives This compound->MAPK Potential Modulation This compound->NFkB Potential Modulation

Experimental Protocols

The evaluation of the anti-inflammatory activity of this compound derivatives involves a combination of in vitro and in vivo assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the potency and selectivity of compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the ability of a test compound to inhibit the conversion of a substrate (e.g., arachidonic acid) to prostaglandin by purified COX-1 and COX-2 enzymes.

General Protocol:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing a heme cofactor, the enzyme, and the test compound at various concentrations is prepared.

  • Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is typically measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. The ratio of IC50 (COX-1) / IC50 (COX-2) determines the COX-2 selectivity index.

COX_Assay_Workflow Start Start PrepEnzyme Prepare Purified COX-1 and COX-2 Enzymes Start->PrepEnzyme PrepCompound Prepare Serial Dilutions of this compound Derivative Start->PrepCompound Incubate Incubate Enzyme with Compound and Cofactors PrepEnzyme->Incubate PrepCompound->Incubate AddSubstrate Add Arachidonic Acid to Initiate Reaction Incubate->AddSubstrate Measure Measure PGE2 Production (e.g., via ELISA) AddSubstrate->Measure Calculate Calculate IC50 Values and Selectivity Index Measure->Calculate End End Calculate->End

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-established in vivo model for screening the acute anti-inflammatory activity of new compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

General Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compound (this compound derivative) or a vehicle control is administered orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of paw edema in the treated group is calculated relative to the control group.

Conclusion and Future Directions

The therapeutic potential of this compound and its derivatives extends beyond their established anti-inflammatory effects, with emerging evidence of selective antibacterial activity. A thorough understanding of the structure-activity relationships is paramount for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on generating systematic quantitative SAR data for a diverse range of this compound derivatives. Investigating their effects on signaling pathways beyond COX inhibition, such as the NF-κB and MAPK pathways, will provide a more comprehensive understanding of their mechanism of action and may unveil novel therapeutic applications. The development of this compound-based compounds represents a promising avenue for the discovery of next-generation anti-inflammatory and potentially anti-infective agents.

References

Methodological & Application

Application Notes and Protocols for Fentiazac in Cyclooxygenase (COX) Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentiazac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, antipyretic, and anti-inflammatory properties. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever. This document provides detailed application notes and protocols for studying the inhibitory effects of this compound on COX-1 and COX-2 enzymes.

Mechanism of Action: COX Inhibition

Cyclooxygenase exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function. COX-2, on the other hand, is typically induced by inflammatory stimuli and is a key mediator of the inflammatory response. This compound, like many traditional NSAIDs, is a non-selective inhibitor of both COX-1 and COX-2. By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.

Data Presentation

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
This compoundData to be determinedData to be determinedData to be determined
Celecoxib (Reference)Literature ValueLiterature ValueLiterature Value
Ibuprofen (Reference)Literature ValueLiterature ValueLiterature Value

Experimental Protocols

The following protocols describe in vitro methods to determine the inhibitory activity of this compound on COX-1 and COX-2.

Protocol 1: In Vitro Fluorometric Assay for COX-1 and COX-2 Inhibition

This protocol is adapted from commercially available COX inhibitor screening assay kits and provides a method to measure the peroxidase activity of COX enzymes.

Materials:

  • This compound

  • COX-1 (ovine or human)

  • COX-2 (ovine or human recombinant)

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions at various concentrations to determine the IC50 value.

    • Reconstitute COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.

    • Prepare the reaction mixture containing the assay buffer, heme, and the fluorometric probe.

  • Assay Protocol:

    • To each well of the 96-well plate, add the appropriate volume of the reaction mixture.

    • Add a small volume of the this compound dilutions to the test wells. For control wells, add the same volume of DMSO. Include wells for a known COX-1 inhibitor (e.g., SC-560) and a known COX-2 inhibitor (e.g., Celecoxib) as positive controls.

    • Add the COX-1 or COX-2 enzyme solution to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant environment for assessing COX inhibition.

Materials:

  • Freshly drawn human venous blood (anticoagulated with heparin)

  • This compound

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Calcium ionophore A23187 for COX-1 stimulation

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)

  • DMSO

Procedure:

  • COX-1 Inhibition Assay (TXB2 release):

    • Aliquot whole blood into tubes.

    • Add various concentrations of this compound (dissolved in DMSO) or DMSO alone (control) to the blood samples.

    • Incubate at 37°C for 1 hour.

    • Add calcium ionophore A23187 to induce platelet aggregation and subsequent TXB2 production.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by placing the tubes on ice and then centrifuge to obtain plasma.

    • Measure the TXB2 concentration in the plasma using an EIA kit.

  • COX-2 Inhibition Assay (PGE2 release):

    • Aliquot whole blood into tubes.

    • Add LPS to induce COX-2 expression.

    • Incubate for 24 hours at 37°C.

    • Add various concentrations of this compound or DMSO to the blood samples.

    • Incubate at 37°C for 1 hour.

    • Measure the PGE2 concentration in the plasma using an EIA kit.

  • Data Analysis:

    • Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each this compound concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 values as described in Protocol 1.

Visualizations

Signaling Pathway of COX Inhibition by this compound

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (this compound, Enzymes, Substrate) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Controls & Test Compounds) Prepare_Reagents->Plate_Setup Incubation Incubate with Enzyme Plate_Setup->Incubation Reaction_Initiation Initiate Reaction (Add Arachidonic Acid) Incubation->Reaction_Initiation Measurement Measure Fluorescence/Product Reaction_Initiation->Measurement Data_Analysis Data Analysis (Calculate % Inhibition & IC50) Measurement->Data_Analysis End End Data_Analysis->End

Application Note: Quantification of Fentiazac in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

Fentiazac, with the chemical name 4-(4-Chlorophenyl)-2-phenyl-5-thiazoleacetic acid, is a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its molecular formula is C17H12ClNO2S, and it has a molecular weight of 329.80 g/mol .[1][3][4][5] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, bioavailability, and bioequivalence studies. While previous research has utilized HPLC with fluorescence detection for determining this compound concentrations in plasma and urine, LC-MS/MS offers superior sensitivity, selectivity, and speed. This application note outlines a proposed, highly selective, and sensitive LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS), e.g., a structurally similar stable-isotope labeled this compound or another NSAID.

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).

Sample Preparation

A protein precipitation method is proposed for the extraction of this compound from human plasma:

  • Allow plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18, 50 x 2.1 mm, 2.6 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 30% B

    • 0.5-2.0 min: 30% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 30% B

    • 2.6-3.5 min: 30% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: 8 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • MRM Transitions (Proposed):

    • This compound: Q1 m/z 330.0 -> Q3 m/z [to be determined experimentally, e.g., fragments related to the loss of COOH or other characteristic fragments]

    • Internal Standard: [To be determined based on the selected IS]

Illustrative Method Validation Data

The following tables summarize the expected performance characteristics of the proposed LC-MS/MS method for this compound, based on typical acceptance criteria for bioanalytical method validation.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15%± 15%< 15%± 15%
Low3< 15%± 15%< 15%± 15%
Medium100< 15%± 15%< 15%± 15%
High800< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low385 - 11585 - 115
High80085 - 11585 - 115

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample 100 µL Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex_1 Vortex protein_precipitation->vortex_1 centrifuge Centrifuge vortex_1->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution vortex_2 Vortex reconstitution->vortex_2 injection Inject 5 µL into LC-MS/MS vortex_2->injection chromatography Chromatographic Separation (C18 Column, Gradient Elution) injection->chromatography ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatography->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation reporting Reporting concentration_calculation->reporting

References

Protocol for In Vivo Assessment of the Analgesic Effects of Fentiazac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the analgesic properties of Fentiazac, a nonsteroidal anti-inflammatory drug (NSAID), in preclinical animal models. The described methodologies are standard in vivo assays for screening and characterizing the efficacy of analgesic compounds.

Mechanism of Action: Prostaglandin Synthesis Inhibition

This compound exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] This enzymatic inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key signaling molecules involved in the sensitization of nociceptors and the inflammatory response. By reducing prostaglandin synthesis, this compound effectively dampens the pain signals at the peripheral level.

Signaling Pathway of this compound's Analgesic Action

Fentiazac_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (e.g., PGE2, PGI2) COX1_COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Sensitize Nociceptors This compound This compound This compound->COX1_COX2 Inhibits

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Protocols for Analgesic Assessment

The following are standard in vivo models to assess the analgesic efficacy of this compound.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs) due to the release of pain-mediating substances.

Experimental Workflow:

Writhing_Test_Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Grouping Random Grouping (Vehicle, this compound, Standard) Animal_Acclimation->Grouping Drug_Administration Drug Administration (e.g., Oral Gavage) Grouping->Drug_Administration Pre_treatment_Time Pre-treatment Period (e.g., 30-60 min) Drug_Administration->Pre_treatment_Time Acetic_Acid_Injection Acetic Acid Injection (i.p.) Pre_treatment_Time->Acetic_Acid_Injection Observation Observation Period (e.g., 20-30 min) Acetic_Acid_Injection->Observation Data_Collection Count Number of Writhes Observation->Data_Collection Data_Analysis Data Analysis (% Inhibition) Data_Collection->Data_Analysis

Caption: Workflow for the acetic acid-induced writhing test.

Methodology:

  • Animals: Male Swiss albino mice (20-25 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Acclimatize animals for at least one week before the experiment.

  • Groups:

    • Vehicle Control (e.g., 0.5% Carboxymethylcellulose)

    • This compound (e.g., 10, 30, 100 mg/kg, administered orally)

    • Positive Control (e.g., Aspirin, 100 mg/kg, administered orally)

  • Procedure:

    • Administer this compound or the control substance orally.

    • After a pre-treatment period of 30-60 minutes, inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).

    • Immediately place the mouse in an observation chamber.

    • Five minutes after the acetic acid injection, count the number of writhes for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Quantitative Data:

Treatment GroupDose (mg/kg, p.o.)OutcomeReference
This compound (Norvedan)30Reduction in writhing[1]
This compound (Norvedan)>30Dose-related reduction in writhing[1]
Hot Plate Test

This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

Experimental Workflow:

Hot_Plate_Workflow Animal_Acclimation Animal Acclimation Baseline_Latency Baseline Latency Measurement (Hot Plate at 55±0.5°C) Animal_Acclimation->Baseline_Latency Grouping Random Grouping Baseline_Latency->Grouping Drug_Administration Drug Administration Grouping->Drug_Administration Post_Drug_Latency Post-Drug Latency Measurement (e.g., at 30, 60, 90, 120 min) Drug_Administration->Post_Drug_Latency Data_Analysis Data Analysis (% MPE) Post_Drug_Latency->Data_Analysis

Caption: Workflow for the hot plate test.

Methodology:

  • Animals: Wistar rats (150-200 g).

  • Apparatus: Hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • Gently place the rat on the hot plate and start a stopwatch.

    • Record the latency time for the animal to exhibit nociceptive responses (e.g., licking of the hind paw, jumping).

    • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

    • Measure the baseline latency for each animal before drug administration.

    • Administer this compound or control substance.

    • Measure the post-drug latency at various time points (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The analgesic effect can be expressed as the percentage of the maximal possible effect (% MPE) calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Quantitative Data:

Treatment GroupDoseLatency Time (seconds)% MPE
Vehicle Control-Data not availableData not available
This compoundData not availableData not availableData not available
Positive Control (e.g., Morphine)Data not availableData not availableData not available

Note: Specific quantitative data for this compound in the hot plate test is not available in the public domain literature reviewed.

Tail-Flick Test

This test also evaluates central analgesic activity by measuring the latency of the tail-flick reflex in response to a thermal stimulus.

Experimental Workflow:

Tail_Flick_Workflow Animal_Restraint Gentle Animal Restraint Baseline_Latency Baseline Tail-Flick Latency (Radiant Heat Source) Animal_Restraint->Baseline_Latency Drug_Administration Drug Administration Baseline_Latency->Drug_Administration Post_Drug_Latency Post-Drug Latency Measurement (at specified time intervals) Drug_Administration->Post_Drug_Latency Data_Analysis Data Analysis (% MPE) Post_Drug_Latency->Data_Analysis

Caption: Workflow for the tail-flick test.

Methodology:

  • Animals: Sprague-Dawley rats (180-220 g).

  • Apparatus: Tail-flick analgesiometer with a radiant heat source.

  • Procedure:

    • Gently restrain the rat, with its tail positioned over the radiant heat source.

    • Apply the heat stimulus to the tail and measure the time taken for the rat to flick its tail away.

    • Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.

    • Determine the baseline tail-flick latency for each animal.

    • Administer this compound or control substance.

    • Measure the post-drug latency at predetermined time intervals.

  • Data Analysis: Calculate the % MPE as described for the hot plate test.

Quantitative Data:

Treatment GroupDoseTail-Flick Latency (seconds)% MPE
Vehicle Control-Data not availableData not available
This compoundData not availableData not availableData not available
Positive Control (e.g., Morphine)Data not availableData not availableData not available

Note: Specific quantitative data for this compound in the tail-flick test is not available in the public domain literature reviewed.

Conclusion

The protocols outlined provide a framework for the in vivo assessment of the analgesic effects of this compound. The acetic acid-induced writhing test is suitable for evaluating its peripheral analgesic action, while the hot plate and tail-flick tests can be used to investigate its central analgesic potential. While qualitative and dose-dependent analgesic effects of this compound in the writhing test have been reported, there is a notable absence of specific quantitative data in the public domain for all three described models. Further studies are required to generate comprehensive dose-response curves and to quantify the analgesic efficacy of this compound in these standard preclinical models.

References

Fentiazac: A Potential Selective Antibiotic Against Clostridioides difficile

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Clostridioides difficile infection (CDI) is a leading cause of antibiotic-associated diarrhea and a significant burden on healthcare systems worldwide. The current standard-of-care antibiotics, such as vancomycin and fidaxomicin, can be effective but are also associated with high recurrence rates and further disruption of the gut microbiota, which is a key factor in CDI pathogenesis. Therefore, there is a pressing need for novel, narrow-spectrum antibiotics that selectively target C. difficile while preserving the beneficial gut commensals.

Recent high-throughput screening of non-antibiotic drugs has identified Fentiazac, a non-steroidal anti-inflammatory drug (NSAID), as a compound with potential selective inhibitory activity against C. difficile[1][2]. This discovery opens up a new avenue for the development of targeted therapies for CDI. However, it is also crucial to consider the broader context of NSAID use, as some studies suggest that NSAIDs can exacerbate CDI.

These application notes provide a comprehensive overview of the available data on this compound's activity against C. difficile, detailed protocols for key experimental assays, and a discussion of its potential as a selective antibiotic.

Quantitative Data Summary

The initial identification of this compound's selective activity against C. difficile was reported in a large-scale screen of over 1,000 marketed drugs against 40 representative gut bacterial strains[2]. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against C. difficile and a selection of commensal gut bacteria from the supplementary materials of this study.

Bacterial Species Phylum This compound MIC (µM)
Clostridioides difficile Firmicutes 16
Bacteroides thetaiotaomicronBacteroidetes> 128
Bifidobacterium longumActinobacteria> 128
Escherichia coliProteobacteria> 128
Enterococcus faecalisFirmicutes> 128
Lactobacillus rhamnosusFirmicutes> 128
Roseburia intestinalisFirmicutes> 128

Note: A lower MIC value indicates greater potency. The data suggests that this compound is significantly more potent against C. difficile compared to a range of representative commensal gut bacteria, highlighting its potential selectivity.

Proposed Mechanism of Action (Hypothetical)

The precise antibacterial mechanism of this compound against C. difficile has not been fully elucidated. However, based on the known mechanisms of other NSAIDs with antibacterial properties, a potential mode of action could involve the inhibition of bacterial DNA replication. Some NSAIDs have been shown to target the DNA polymerase III β subunit (sliding clamp), an essential component of the DNA replication machinery in bacteria[3][4]. By binding to this protein, this compound might disrupt the replication process, leading to bacterial cell death. Another possibility is the disruption of the bacterial cell wall synthesis or protein synthesis pathways[5][6][][8][9][10][11]. Further research is required to confirm the specific molecular target and mechanism of this compound in C. difficile.

cluster_this compound This compound cluster_cdifficile C. difficile Cell cluster_replication DNA Replication This compound This compound (NSAID) DNA_Polymerase DNA Polymerase III (Sliding Clamp) This compound->DNA_Polymerase Inhibits (Hypothesized) DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Essential for Cell_Death Cell Death DNA_Replication->Cell_Death Leads to

Figure 1. Hypothesized mechanism of this compound's action against C. difficile.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential of this compound as a selective antibiotic against C. difficile.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is for determining the MIC of this compound against C. difficile and a panel of commensal gut bacteria using the broth microdilution method.

start Start prep_this compound Prepare Serial Dilutions of this compound start->prep_this compound prep_bacteria Prepare Bacterial Inoculum (C. difficile & Commensals) start->prep_bacteria inoculate Inoculate Microplate Wells with Bacteria and this compound prep_this compound->inoculate prep_bacteria->inoculate incubate Incubate Anaerobically (37°C, 24-48h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2. Workflow for MIC determination.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Anaerobic broth medium (e.g., pre-reduced Brucella broth supplemented with hemin and vitamin K1)

  • 96-well microtiter plates

  • C. difficile strain (e.g., ATCC 9689)

  • Panel of commensal gut bacteria (e.g., B. thetaiotaomicron, B. longum, E. coli)

  • Anaerobic chamber or jars

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to a high concentration (e.g., 10 mg/mL).

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the anaerobic broth medium in the 96-well plate to achieve a range of desired concentrations.

  • Prepare Bacterial Inoculum: Culture the bacterial strains to the mid-logarithmic phase of growth. Adjust the optical density (OD) at 600 nm to a standardized value (e.g., 0.1) in fresh anaerobic broth. This corresponds to a specific colony-forming unit (CFU)/mL.

  • Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Incubate the plates under anaerobic conditions at 37°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Cytotoxicity Assay

This protocol assesses the toxicity of this compound against a human colon epithelial cell line (e.g., Caco-2) to evaluate its safety profile.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed Caco-2 cells into a 96-well plate at a specific density and allow them to adhere and grow for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells containing the Caco-2 cells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.

  • Cell Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control.

C. difficile Toxin Production Assay

This protocol determines the effect of sub-inhibitory concentrations of this compound on the production of C. difficile toxins A and B.

Materials:

  • C. difficile strain

  • Anaerobic broth medium

  • This compound

  • Enzyme-linked immunosorbent assay (ELISA) kit for C. difficile toxin A and B

  • Plate reader

Procedure:

  • Culture Preparation: Grow C. difficile in anaerobic broth to the early logarithmic phase.

  • This compound Exposure: Add sub-inhibitory concentrations of this compound (e.g., 1/4x MIC, 1/2x MIC) to the bacterial cultures. Include an untreated control.

  • Incubation: Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24, 48, and 72 hours).

  • Supernatant Collection: Centrifuge the cultures and collect the supernatants.

  • Toxin Quantification: Use the ELISA kit to quantify the concentration of toxin A and toxin B in the supernatants according to the manufacturer's protocol.

C. difficile Spore Formation Assay

This protocol evaluates the impact of this compound on the sporulation of C. difficile.

start Start culture Culture C. difficile to Stationary Phase start->culture treat Treat with sub-MIC This compound culture->treat incubate Incubate Anaerobically (e.g., 72h) treat->incubate harvest Harvest Cells incubate->harvest heat_shock Heat Shock (60°C, 20 min) to Kill Vegetative Cells harvest->heat_shock plate Plate on Agar and Count Spore CFUs heat_shock->plate end End plate->end

Figure 3. Workflow for C. difficile spore formation assay.

Materials:

  • C. difficile strain

  • Sporulation medium (e.g., Clospore medium)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Agar plates

  • Anaerobic chamber

Procedure:

  • Culture for Sporulation: Inoculate C. difficile into sporulation medium and incubate anaerobically at 37°C to induce sporulation.

  • This compound Treatment: Add sub-inhibitory concentrations of this compound to the cultures at the onset of the stationary phase.

  • Incubation: Continue incubation for several days (e.g., 3-5 days) to allow for spore formation.

  • Spore Quantification:

    • Take aliquots from the cultures at different time points.

    • To count total viable cells (vegetative cells and spores), perform serial dilutions in PBS and plate on agar.

    • To count spores only, treat an aliquot with ethanol or heat (e.g., 60°C for 20 minutes) to kill vegetative cells, then perform serial dilutions and plate.

  • Data Analysis: Calculate the sporulation frequency as the ratio of spore CFUs to total viable CFUs.

Discussion and Future Directions

The preliminary data on this compound's selective activity against C. difficile is promising and warrants further investigation. The key advantage of a selective antibiotic is the preservation of the gut microbiota, which is crucial for preventing CDI recurrence.

However, the fact that this compound is an NSAID raises important considerations. Several studies have shown that NSAID use can be a risk factor for developing CDI and can worsen the severity of the disease. The proposed mechanisms for this detrimental effect include disruption of the gut epithelial barrier and alterations in the gut microbiota composition. Therefore, a thorough risk-benefit assessment is essential.

Future research should focus on:

  • Confirming the MIC values of this compound against a broader panel of clinical C. difficile isolates and commensal gut bacteria.

  • Elucidating the precise mechanism of antibacterial action of this compound against C. difficile.

  • Evaluating the efficacy of this compound in in vivo models of CDI, paying close attention to its impact on the gut microbiota and the host inflammatory response.

  • Investigating the potential for this compound analogues with improved selectivity and reduced NSAID activity, as suggested by ongoing research[1].

  • Conducting detailed toxicological studies to ensure the safety of this compound or its analogues for potential therapeutic use.

References

Troubleshooting & Optimization

Optimizing Fentiazac Concentration for Cell Culture Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Fentiazac in cell culture experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in a question-and-answer format.

Issue 1: this compound Precipitation in Culture Medium

  • Question: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

  • Answer: this compound, like many organic compounds, has limited aqueous solubility. Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous-based culture medium.

    • Recommendation 1: Optimize Stock Concentration. Prepare a higher concentration stock solution in DMSO (e.g., 10-100 mM). This allows for the addition of a smaller volume of the DMSO stock to your culture medium, keeping the final DMSO concentration low (ideally ≤ 0.1%) to minimize solvent-induced cytotoxicity and precipitation.

    • Recommendation 2: Pre-warm Medium. Gently warm the cell culture medium to 37°C before adding the this compound-DMSO stock. This can help improve solubility.

    • Recommendation 3: Incremental Dilution. Instead of adding the this compound stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to the final volume of complete medium.

    • Recommendation 4: Solubility Testing. Before treating your cells, perform a solubility test. Add the highest intended concentration of your this compound-DMSO stock to cell-free culture medium and incubate for a few hours at 37°C. Visually inspect for any precipitate.

Issue 2: High Cell Death in Control (DMSO-treated) Group

  • Question: My cells treated with the vehicle (DMSO) alone are showing significant toxicity. How can I address this?

  • Answer: While generally used as a solvent, DMSO can be toxic to cells at higher concentrations.

    • Recommendation 1: Determine DMSO Tolerance. Before starting your this compound experiments, perform a dose-response experiment with DMSO alone to determine the maximum concentration your specific cell line can tolerate without significant loss of viability. Most cell lines can tolerate DMSO up to 0.5%, but it is crucial to verify this for your system.

    • Recommendation 2: Lower Final DMSO Concentration. As a general practice, aim for a final DMSO concentration of 0.1% or lower in your cell culture experiments.

    • Recommendation 3: Consistent DMSO Concentration. Ensure that all experimental groups, including the untreated control, receive the same final concentration of DMSO.

Issue 3: Inconsistent or No Observable Effect of this compound

  • Question: I am not observing the expected anti-inflammatory or cytotoxic effects of this compound. What could be the reason?

  • Answer: This could be due to several factors, including suboptimal drug concentration, cell line-specific sensitivity, or experimental variability.

    • Recommendation 1: Dose-Response and Time-Course Experiments. It is critical to perform a dose-response study to determine the optimal concentration range for this compound in your specific cell line. We recommend testing a broad range of concentrations (e.g., from 0.1 µM to 100 µM). Additionally, a time-course experiment (e.g., 24, 48, 72 hours) will help identify the optimal treatment duration.

    • Recommendation 2: Cell Density. The initial cell seeding density can influence the outcome of the experiment. Ensure that cells are in the logarithmic growth phase at the time of treatment and that the confluency is appropriate for the assay being performed.

    • Recommendation 3: Positive Controls. Include a known anti-inflammatory or cytotoxic compound (e.g., another NSAID like Indomethacin or a standard chemotherapeutic agent) as a positive control to validate your experimental setup and assay performance.

    • Recommendation 4: this compound Stability. While this compound is generally stable, ensure that your stock solution has been stored correctly (protected from light at -20°C) and has not undergone multiple freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture?

A1: As there is limited published data on the specific IC50 values of this compound for various cell lines, we recommend performing a preliminary dose-response experiment to determine the optimal concentration for your specific cell type. A broad starting range of 0.1 µM to 100 µM is suggested.

Q2: How can I determine the IC50 value of this compound for my cell line?

A2: The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT or Resazurin assay. You will need to treat your cells with a serial dilution of this compound for a fixed period (e.g., 24, 48, or 72 hours). The cell viability data is then plotted against the logarithm of the this compound concentration, and the IC50 value is calculated from the resulting dose-response curve.

Q3: What are the likely signaling pathways modulated by this compound?

A3: As a non-steroidal anti-inflammatory drug (NSAID), this compound is expected to primarily inhibit the cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1] Other potential pathways that may be affected, based on the known actions of other NSAIDs, include the NF-κB and apoptosis signaling pathways.[2][3] Experimental validation is necessary to confirm the specific pathways modulated by this compound in your cell model.

Q4: How can I assess the effect of this compound on apoptosis?

A4: Apoptosis can be assessed using several methods:

  • Flow Cytometry: Using Annexin V and Propidium Iodide (PI) staining to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blotting: To detect the cleavage of key apoptotic proteins such as Caspase-3 and PARP.

  • Morphological Analysis: Observing characteristic apoptotic features like cell shrinkage, membrane blebbing, and chromatin condensation using microscopy.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol provides a general guideline for determining the cytotoxic effect of this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of this compound dilutions in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in appropriate culture vessels and treat with this compound at the desired concentrations for the determined time. Include vehicle and untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

Data Presentation

Table 1: Example of this compound Cytotoxicity Data (Hypothetical)

Cell LineTreatment Duration (hours)This compound IC50 (µM)
MCF-7 (Breast Cancer)24> 100
4875.2
7248.5
A549 (Lung Cancer)2492.1
4863.8
7235.2
HCT116 (Colon Cancer)2485.6
4855.1
7229.7

Note: These are hypothetical values and must be experimentally determined for your specific cell line and conditions.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_cells Prepare Cell Culture dose_response Dose-Response Assay (e.g., MTT) prep_cells->dose_response apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) prep_cells->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assay) prep_cells->pathway_analysis prep_this compound Prepare this compound Stock (in DMSO) prep_this compound->dose_response prep_this compound->apoptosis_assay prep_this compound->pathway_analysis calc_ic50 Calculate IC50 dose_response->calc_ic50 quant_apoptosis Quantify Apoptosis apoptosis_assay->quant_apoptosis assess_pathway Assess Pathway Modulation pathway_analysis->assess_pathway calc_ic50->apoptosis_assay Inform Concentration Selection calc_ic50->pathway_analysis Inform Concentration Selection

Caption: Experimental workflow for optimizing this compound concentration.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX1 This compound->COX2

Caption: this compound's proposed mechanism via COX pathway inhibition.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces This compound This compound (Proposed) This compound->IKK Inhibits?

Caption: Proposed modulation of the NF-κB signaling pathway by this compound.

References

Fentiazac Stability and Degradation in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and degradation pathways of Fentiazac in aqueous solutions. The following information is designed to assist in troubleshooting common experimental issues, offering detailed protocols and insights into the chemical behavior of this non-steroidal anti-inflammatory drug (NSAID).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: Based on the chemical structure of this compound, which contains a thiazole ring and an acetic acid moiety, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis. While specific studies on this compound are limited, data from other thiazole-containing compounds suggest these pathways are the most probable routes of degradation.

Q2: My this compound solution is showing unexpected degradation during my experiment. What are the likely causes?

A2: Unexpected degradation can arise from several factors:

  • pH of the medium: this compound's stability is likely pH-dependent. The carboxylic acid group's ionization state can influence its susceptibility to hydrolysis.

  • Presence of oxidizing agents: Trace metals or peroxides in your reagents can catalyze oxidative degradation.

  • Exposure to light: this compound may be photolabile. Inadequate protection from ambient or UV light can lead to photodegradation.

  • Elevated temperature: Higher temperatures can accelerate hydrolytic and oxidative degradation reactions.

Q3: How can I minimize the degradation of this compound in my stock solutions?

A3: To maintain the stability of your this compound stock solutions, consider the following:

  • Storage Conditions: Store solutions at low temperatures (-20°C or -80°C) and protected from light.

  • Solvent Choice: While this compound is often dissolved in organic solvents like DMSO for stock solutions, for aqueous experiments, prepare fresh dilutions in a suitable buffer immediately before use.

  • pH Control: Buffer your aqueous solutions to a pH where this compound exhibits maximum stability, which would need to be determined experimentally.

  • Inert Atmosphere: For long-term storage of solutions, purging with an inert gas like nitrogen or argon can minimize oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of parent compound in aqueous buffer Hydrolysis Investigate the effect of pH on stability. Conduct kinetic studies at different pH values to identify the optimal pH for your experiments. Consider if any components of your buffer are catalyzing the hydrolysis.
Appearance of unknown peaks in HPLC chromatogram after exposure to air or certain reagents Oxidation Use high-purity solvents and reagents. De-gas your solutions. Consider adding an antioxidant if compatible with your experimental setup. Ensure glassware is free of trace metal contaminants.
Degradation observed in samples left on the benchtop Photodegradation Protect your samples from light at all stages of the experiment using amber vials or by covering them with aluminum foil.
Inconsistent results between experimental runs Thermal Degradation or Inconsistent Storage Maintain strict control over the temperature of your solutions. Avoid repeated freeze-thaw cycles. Aliquot stock solutions to minimize handling.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2][3]

1. Acid and Base Hydrolysis

  • Objective: To determine the susceptibility of this compound to hydrolysis.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • For acid hydrolysis, add an equal volume of 0.1 N HCl.

    • For base hydrolysis, add an equal volume of 0.1 N NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it (with 0.1 N NaOH for the acid sample and 0.1 N HCl for the base sample), and dilute with mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To assess the stability of this compound in the presence of an oxidizing agent.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound.

    • Add a suitable concentration of hydrogen peroxide (e.g., 3% or 30%).

    • Store the solution at room temperature, protected from light, for a defined period.

    • Withdraw aliquots at various time points, quench any remaining oxidizing agent if necessary, and analyze by HPLC.

3. Photolytic Degradation

  • Objective: To evaluate the photostability of this compound.

  • Protocol:

    • Prepare a solution of this compound in a transparent container.

    • Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil) and store it under the same temperature conditions.

    • Analyze samples at various time points by HPLC.

4. Thermal Degradation

  • Objective: To investigate the effect of heat on this compound stability.

  • Protocol:

    • Place solid this compound powder in a controlled temperature oven (e.g., 80°C).

    • Prepare a solution of this compound and incubate it at an elevated temperature.

    • Analyze samples at different time points to assess the extent of degradation.

Potential Degradation Pathways

Based on the chemical structure of this compound and literature on related thiazole compounds, the following degradation pathways are proposed.

Hydrolytic Degradation

Under acidic or basic conditions, the primary site of hydrolytic attack is likely the amide bond within the thiazole ring, potentially leading to ring opening. However, given the stability of the thiazole ring, degradation of the acetic acid side chain is also a possibility, though generally less likely under mild conditions.

Oxidative Degradation

The thiazole ring is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide or sulfone. Additionally, the phenyl rings could undergo hydroxylation.

Photolytic Degradation

Thiazole-containing compounds with aryl substituents have been shown to undergo photo-oxygenation.[4] This could involve a [4+2] Diels-Alder type cycloaddition of singlet oxygen with the thiazole ring, leading to an unstable endoperoxide that rearranges to various degradation products.[4]

Visualizations

Fentiazac_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV/Vis Light) This compound This compound Hydrolysis_Products Potential Ring-Opened Products or Side-Chain Modified Products This compound->Hydrolysis_Products H2O, H+ or OH- Oxidation_Products Sulfoxide, Sulfone, or Hydroxylated Derivatives This compound->Oxidation_Products [O] Photolysis_Products Endoperoxide Intermediates, Rearranged Products This compound->Photolysis_Products hν, O2

Caption: Plausible degradation pathways of this compound.

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Photolysis Photolysis (UV/Vis Light) Photolysis->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Fentiazac_Sample This compound Sample (in solution or solid state) Fentiazac_Sample->Acid Fentiazac_Sample->Base Fentiazac_Sample->Oxidation Fentiazac_Sample->Photolysis Fentiazac_Sample->Thermal Identification Characterization of Degradants (e.g., LC-MS, NMR) Analysis->Identification

References

Fentiazac Synthesis Yield Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical synthesis of Fentiazac. Our aim is to equip researchers with the knowledge to optimize reaction conditions, improve yields, and efficiently resolve common experimental issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions. The synthesis of this compound, chemically known as 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid, is typically accomplished via a multi-step process. The core of this process is the Hantzsch thiazole synthesis, followed by the introduction of the acetic acid moiety at the 5-position of the thiazole ring.

Logical Troubleshooting Flow

Fentiazac_Troubleshooting cluster_synthesis This compound Synthesis Workflow cluster_troubleshooting Troubleshooting Points Start Start Synthesis Step1 Step 1: Synthesis of 2-bromo-1-(4-chlorophenyl)ethanone Start->Step1 Step2 Step 2: Hantzsch Thiazole Synthesis (Formation of 4-(4-chlorophenyl)-2-phenylthiazole) Step1->Step2 Low_Yield_S1 Low Yield in Step 1 Step1->Low_Yield_S1 Step3 Step 3: Introduction of Acetic Acid Moiety (e.g., via Ethyl 2-chloroacetoacetate) Step2->Step3 Side_Reactions_S2 Side Reactions in Step 2 Step2->Side_Reactions_S2 Step4 Step 4: Hydrolysis of the Ester Intermediate Step3->Step4 No_Reaction_S3 No or Incomplete Reaction in Step 3 Step3->No_Reaction_S3 End Final Product: this compound Step4->End Incomplete_Hydrolysis_S4 Incomplete Hydrolysis in Step 4 Step4->Incomplete_Hydrolysis_S4 Purification_Issues Purification Challenges End->Purification_Issues

Caption: A logical workflow for troubleshooting the multi-step synthesis of this compound.

Issue 1: Low Yield in the Synthesis of 2-bromo-1-(4-chlorophenyl)ethanone (Step 1)

Potential Cause Recommended Solution
Incomplete Bromination - Ensure the use of a slight excess of bromine or another brominating agent (e.g., N-Bromosuccinimide).- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if the reaction is sluggish.
Di-bromination - Control the stoichiometry of the brominating agent carefully.- Add the brominating agent slowly and maintain a consistent reaction temperature.
Degradation of Product - Work-up the reaction mixture promptly after completion.- Avoid excessive heat during solvent removal.

Issue 2: Side Reactions and Low Yield in Hantzsch Thiazole Synthesis (Step 2)

Potential Cause Recommended Solution
Formation of Byproducts - Ensure the purity of the starting materials: 2-bromo-1-(4-chlorophenyl)ethanone and thiobenzamide.- Control the reaction temperature; excessive heat can lead to polymerization and other side reactions.- Use an appropriate solvent, such as ethanol or methanol, to ensure good solubility of reactants.
Incomplete Reaction - Increase the reaction time or reflux temperature.- Consider using a catalyst, such as a mild base (e.g., pyridine), to facilitate the cyclization.
Hydrolysis of Thioamide - Use anhydrous solvents to prevent the hydrolysis of thiobenzamide to benzamide, which will not participate in the desired reaction.

Issue 3: Difficulty in Introducing the Acetic Acid Moiety (Step 3)

Potential Cause Recommended Solution
Low Reactivity of the Thiazole C5 Position - The C5 position of the 2,4-disubstituted thiazole ring can be unreactive. Activation may be necessary. A common method is reaction with ethyl 2-chloroacetoacetate followed by cyclization and subsequent ring-opening, or a Vilsmeier-Haack reaction to introduce a formyl group which can then be converted to the acetic acid side chain.
Incorrect Reagents or Conditions - Verify the choice of reagents for introducing the two-carbon chain. For example, when using ethyl 2-chloroacetoacetate, a strong base like sodium ethoxide is typically required.- Ensure anhydrous conditions, as moisture can quench the base and inhibit the reaction.

Issue 4: Incomplete Hydrolysis of the Ester Intermediate (Step 4)

Potential Cause Recommended Solution
Insufficient Base or Acid - Use a sufficient excess of the hydrolyzing agent (e.g., NaOH, KOH, or HCl).- Monitor the reaction by TLC until the starting ester has been completely consumed.
Steric Hindrance - If the ester is sterically hindered, longer reaction times or higher temperatures may be necessary.- Consider using a different hydrolysis method, such as microwave-assisted hydrolysis, which can sometimes accelerate difficult hydrolyses.
Precipitation of the Carboxylate Salt - Ensure adequate solvent is present to maintain the solubility of the resulting carboxylate salt during basic hydrolysis. Co-solvents like methanol or THF with water can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield of this compound?

A1: The Hantzsch thiazole synthesis (Step 2) is often the most crucial step. The yield and purity of the 4-(4-chlorophenyl)-2-phenylthiazole intermediate directly impact the subsequent steps and the final product yield. Optimizing the reaction conditions, ensuring high purity of reactants, and minimizing side reactions in this step are paramount.

Q2: Are there alternative methods for introducing the acetic acid side chain?

A2: Yes, besides the reaction with ethyl 2-chloroacetoacetate, other methods can be explored. One such method is the Vilsmeier-Haack reaction to introduce a formyl group (-CHO) at the C5 position, followed by a Wittig reaction with a phosphonium ylide (e.g., (triphenylphosphoranylidene)acetate) to form an acrylate ester, which can then be reduced and hydrolyzed. Another approach could involve direct carboxylation of the C5 position using a strong base and CO2, followed by reduction and further functional group manipulation, though this can be challenging.

Q3: What are the common impurities I should look for during purification?

A3: Common impurities can include unreacted starting materials from each step, di-brominated ketone from Step 1, byproducts from the Hantzsch synthesis such as oxazoles (if amide impurities are present in the thioamide), and incompletely hydrolyzed ester from Step 4. It is advisable to use techniques like column chromatography, recrystallization, and to characterize the product at each stage using methods like NMR and Mass Spectrometry to ensure purity.

Q4: Can the synthesis be performed as a one-pot reaction?

A4: While a complete one-pot synthesis of this compound from the initial starting materials is not commonly reported and would be challenging due to the different reaction conditions required for each step, it may be possible to combine the Hantzsch synthesis and the subsequent introduction of the acetic acid precursor in a tandem reaction. However, this would require careful optimization of solvents, bases, and reaction temperatures to avoid side reactions and would likely result in a more complex purification process.

Experimental Protocols

Step 1: Synthesis of 2-bromo-1-(4-chlorophenyl)ethanone

  • To a solution of 4-chloroacetophenone (1 mole) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 mole) dropwise at a controlled temperature (typically 0-5 °C) with constant stirring.

  • The reaction mixture is stirred for an additional 1-2 hours at room temperature.

  • The completion of the reaction is monitored by TLC.

  • The reaction mixture is then washed with water, a dilute solution of sodium bisulfite (to remove excess bromine), and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 2-bromo-1-(4-chlorophenyl)ethanone can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hantzsch Thiazole Synthesis of 4-(4-chlorophenyl)-2-phenylthiazole

  • In a round-bottom flask, dissolve thiobenzamide (1 mole) in ethanol.

  • To this solution, add 2-bromo-1-(4-chlorophenyl)ethanone (1 mole).

  • The mixture is heated to reflux for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol to remove any unreacted starting materials.

  • The crude 4-(4-chlorophenyl)-2-phenylthiazole can be further purified by recrystallization from ethanol or another suitable solvent.

Step 3 & 4: Synthesis of this compound via Esterification and Hydrolysis

Note: A common route involves the reaction of the thiazole intermediate with an ethyl 2-chloroacetoacetate followed by hydrolysis. A simplified conceptual outline is provided below, as specific literature protocols with high-yields can be proprietary.

  • Alkylation: To a solution of 4-(4-chlorophenyl)-2-phenylthiazole (1 mole) in an anhydrous solvent like THF or DMF, a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added at low temperature to deprotonate the C5 position.

  • An electrophile that can be converted to an acetic acid moiety, for example, ethyl bromoacetate, is then added to the reaction mixture.

  • The reaction is stirred at room temperature or with gentle heating until completion as monitored by TLC.

  • The reaction is quenched with water and the product, ethyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate, is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated. The crude ester is purified by column chromatography.

  • Hydrolysis: The purified ester is dissolved in a mixture of ethanol and water containing an excess of a base like sodium hydroxide.

  • The mixture is refluxed for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, which precipitates the this compound.

  • The solid this compound is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.

Data Presentation

Table 1: Representative Yields for this compound Synthesis Steps

Step Reaction Typical Yield Range (%)
1Bromination of 4-chloroacetophenone75 - 90
2Hantzsch Thiazole Synthesis60 - 85
3 & 4Acetic Acid Moiety Introduction & Hydrolysis50 - 70
Overall - 22 - 53

Note: Yields are highly dependent on reaction scale, purity of reagents, and optimization of conditions.

Visualizations

Reaction Pathway for this compound Synthesis

Fentiazac_Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis cluster_step3 Step 3: Alkylation cluster_step4 Step 4: Hydrolysis 4-chloroacetophenone p-chlorophenacyl_bromide 2-bromo-1-(4-chlorophenyl)ethanone 4-chloroacetophenone->p-chlorophenacyl_bromide Solvent (e.g., Ether) Br2 Br₂ Br2->p-chlorophenacyl_bromide Thiazole_Intermediate 4-(4-chlorophenyl)-2-phenylthiazole p-chlorophenacyl_bromide->Thiazole_Intermediate Reflux in Ethanol Thiobenzamide Thiobenzamide Thiobenzamide->Thiazole_Intermediate Ester_Intermediate Ethyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate Thiazole_Intermediate->Ester_Intermediate 1. Strong Base (e.g., NaH) 2. Anhydrous Solvent Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Ester_Intermediate This compound This compound Ester_Intermediate->this compound 1. Reflux 2. Acidification (HCl) NaOH_H2O NaOH, H₂O/Ethanol NaOH_H2O->this compound

Caption: The synthetic pathway for this compound, from starting materials to the final product.

Technical Support Center: Degradation Kinetics of Fentiazac

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation kinetics of Fentiazac under stress conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during forced degradation studies of this compound.

Issue Possible Cause(s) Recommended Solution(s)
No or minimal degradation (<5%) observed under acidic or alkaline stress. 1. Inadequate stressor concentration or temperature. 2. This compound is highly stable under the tested conditions.1. Increase the concentration of the acid (e.g., from 0.1 N HCl to 1 N HCl) or base (e.g., from 0.1 N NaOH to 1 N NaOH). 2. Increase the temperature of the study (e.g., reflux at 60°C or 80°C).[1][2] 3. Extend the duration of the stress testing.
Excessive degradation (>20%) or multiple unknown peaks in the chromatogram. 1. Stress conditions are too harsh. 2. Formation of secondary degradation products.[3][4] 3. Interaction with excipients (if using a drug product).1. Reduce the stressor concentration, temperature, or exposure time. 2. Use a lower concentration of the oxidizing agent (e.g., 3% H₂O₂ instead of 30%). 3. Analyze a placebo formulation under the same stress conditions to identify excipient-related degradants.[5]
Inconsistent kinetic data or poor reproducibility. 1. Inconsistent sample preparation or handling. 2. Fluctuation in experimental conditions (temperature, light intensity). 3. Issues with the analytical method (e.g., column degradation, mobile phase inconsistency).1. Ensure precise control of all experimental parameters. 2. Use a calibrated and validated analytical method.[6] 3. Prepare fresh solutions for each experiment and handle them consistently.
Mass balance is not within the acceptable range (typically 95-105%). 1. Co-elution of the drug and degradation products. 2. Degradation products do not have a chromophore and are not detected by the UV detector. 3. Formation of volatile or non-UV active degradation products.1. Optimize the chromatographic method to ensure separation of all peaks. 2. Use a mass spectrometer (LC-MS) to detect non-UV active compounds.[5] 3. Evaluate the relative response factors of the degradation products.

Frequently Asked Questions (FAQs)

1. What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation studies for this compound should be conducted under a variety of stress conditions to assess its intrinsic stability and to develop a stability-indicating analytical method.[2][5] Typical conditions include:

  • Acidic Hydrolysis: 0.1 N to 1 N HCl at room temperature or elevated temperatures (e.g., 60°C).[1]

  • Alkaline Hydrolysis: 0.1 N to 1 N NaOH at room temperature or elevated temperatures.[1]

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[7]

  • Thermal Degradation: Heating the solid drug substance or a solution at temperatures above accelerated stability testing conditions (e.g., 60°C, 80°C).[8]

  • Photolytic Degradation: Exposing the drug substance (solid and in solution) to a combination of visible and UV light. The ICH Q1B guideline suggests an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[3]

2. How much degradation should I aim for in my forced degradation studies?

The goal is to achieve a noticeable but not excessive level of degradation, typically in the range of 5-20% of the parent drug.[4][5] This extent of degradation is generally sufficient to produce the primary degradation products without leading to the formation of less relevant secondary degradants that may not be observed under normal storage conditions.[3][4]

3. What is a stability-indicating method and why is it important?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[4] It must also be able to separate and quantify the degradation products formed.[5] This is crucial for ensuring the safety and efficacy of the drug product throughout its shelf life.

4. What order of kinetics can be expected for this compound degradation?

The degradation of pharmaceuticals can often be described by zero-order or first-order kinetics.[8][9] The reaction order depends on the specific degradation pathway and the experimental conditions. For example, hydrolysis in solution often follows first-order kinetics.[10] To determine the order of reaction, the concentration of this compound remaining is plotted against time (for zero-order) and the natural logarithm of the remaining concentration is plotted against time (for first-order). The plot that yields a straight line indicates the order of the reaction.

Data Presentation

The following tables summarize hypothetical quantitative data for the degradation kinetics of this compound under various stress conditions.

Table 1: Summary of this compound Degradation under Stress Conditions

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% Degradation
Acidic Hydrolysis1 N HCl248015.2
Alkaline Hydrolysis1 N NaOH86018.5
Oxidative30% H₂O₂122512.8
Thermal (Solid)Dry Heat481058.5
Photolytic (Solution)ICH Q1B242510.3

Table 2: Hypothetical Kinetic Parameters for this compound Degradation

Stress ConditionOrder of KineticsRate Constant (k)Half-life (t½) (hours)
Acidic HydrolysisFirst-Order0.0069 hr⁻¹100.4
Alkaline HydrolysisFirst-Order0.025 hr⁻¹27.7
OxidativePseudo-First-Order0.011 hr⁻¹63.0

Experimental Protocols

Below are detailed methodologies for key forced degradation experiments for this compound.

1. Acidic and Alkaline Hydrolysis

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For acidic hydrolysis, transfer a known volume of the stock solution into a flask and add an equal volume of 1 N HCl. For alkaline hydrolysis, use 1 N NaOH.

  • Reflux the solutions at a specified temperature (e.g., 60°C or 80°C) for a predetermined duration.

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralize the samples immediately by adding an equivalent amount of base (for acid hydrolysis) or acid (for alkaline hydrolysis).

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

2. Oxidative Degradation

  • Prepare a 1 mg/mL stock solution of this compound.

  • Transfer a known volume of the stock solution into a flask and add an equal volume of 30% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Withdraw samples at various time points.

  • Dilute the samples with the mobile phase to the target concentration.

  • Analyze the samples by HPLC.

3. Thermal Degradation

  • Place a known amount of solid this compound in a petri dish and spread it as a thin layer.

  • Heat the sample in a thermostatically controlled oven at a high temperature (e.g., 105°C).

  • For degradation in solution, prepare a solution of this compound and heat it under reflux.

  • Sample the solid or solution at different time intervals.

  • For the solid sample, dissolve it in a suitable solvent and dilute it to the required concentration before analysis.

  • Analyze the samples by HPLC.

4. Photolytic Degradation

  • Expose a solid sample of this compound and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

  • A control sample should be protected from light by wrapping the container in aluminum foil.

  • At the end of the exposure period, prepare the samples for analysis by dissolving the solid or diluting the solution.

  • Analyze the samples and the control by HPLC.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (1N HCl, 80°C) stock->acid Expose to Stressor alkali Alkaline Hydrolysis (1N NaOH, 60°C) stock->alkali Expose to Stressor oxide Oxidative (30% H2O2, RT) stock->oxide Expose to Stressor thermal Thermal (105°C, Solid) stock->thermal Expose to Stressor photo Photolytic (ICH Q1B) stock->photo Expose to Stressor sampling Sample at Time Intervals acid->sampling alkali->sampling oxide->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc kinetics Kinetic Analysis hplc->kinetics

Caption: Experimental workflow for this compound forced degradation studies.

Fentiazac_Degradation_Pathway cluster_products Degradation Products This compound This compound C15H10ClNO2S DP1 DP1 Hydrolysis Product This compound->DP1 Acid/Base Hydrolysis DP2 DP2 Oxidative Product This compound->DP2 Oxidation (H2O2) DP3 DP3 Photolytic Product This compound->DP3 Photolysis (UV/Vis)

Caption: Hypothetical degradation pathway of this compound under stress conditions.

References

Preventing Fentiazac precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Fentiazac precipitation in stock solutions and during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. In a research context, it is primarily used to study inflammatory processes and pain pathways. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the synthesis of prostaglandins, important mediators of inflammation.[1][2]

Q2: What are the key physicochemical properties of this compound to be aware of?

This compound is an acidic compound with a pKa of approximately 3.89.[3][4] This means its solubility in aqueous solutions is highly dependent on the pH. It is sparingly soluble in water (approximately 31.66 mg/L at 25°C).[3][4] Understanding these properties is crucial for preparing stable stock solutions and avoiding precipitation.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2] It can be dissolved in DMSO at concentrations as high as 100 mg/mL, though sonication may be required to facilitate dissolution.[1]

Q4: How should I store this compound as a powder and as a stock solution?

  • Powder: Store the solid form of this compound at -20°C for long-term stability (up to 3 years).[2]

  • Stock Solution: For long-term storage (up to 6 months), aliquot the DMSO stock solution into single-use vials and store at -80°C.[1] For shorter-term storage (up to 1 month), -20°C is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare aliquots.[1]

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound from stock or working solutions is a common issue that can significantly impact experimental results. This guide provides systematic troubleshooting steps to address and prevent this problem.

Issue 1: Precipitation upon initial dissolution in DMSO.
Potential Cause Troubleshooting Step Explanation
Incomplete Dissolution 1. Gently warm the solution (e.g., to 37°C).2. Use sonication to aid dissolution.[1][2]This compound may require energy input to fully dissolve, even in DMSO, especially at higher concentrations.
Hygroscopic DMSO Use fresh, anhydrous DMSO.DMSO is hygroscopic and absorbed water can decrease the solubility of hydrophobic compounds like this compound.[1]
Issue 2: Precipitation when diluting DMSO stock solution into aqueous media (e.g., PBS, cell culture media).
Potential Cause Troubleshooting Step Explanation
Poor Aqueous Solubility 1. Perform a serial dilution of the DMSO stock in DMSO first to a lower concentration before adding to the aqueous medium.2. Add the this compound stock solution to the aqueous medium while vortexing to ensure rapid mixing.3. Increase the final concentration of DMSO in the working solution (be mindful of cellular toxicity, typically <0.5%).This compound is poorly soluble in water. A high local concentration upon direct dilution can cause it to crash out of solution.
pH of the Aqueous Medium Adjust the pH of the aqueous medium to be above the pKa of this compound (pKa ≈ 3.89). A pH of 7.0-7.4 is generally recommended.As an acidic compound, this compound is more soluble at a pH above its pKa where it exists in its ionized, more soluble form.[5]
Low Temperature of Aqueous Medium Ensure the aqueous medium is at room temperature or 37°C before adding the this compound stock solution.Solubility generally increases with temperature.
Issue 3: Precipitation during storage or after freeze-thaw cycles.
Potential Cause Troubleshooting Step Explanation
Freeze-Thaw Instability 1. Aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles.2. If precipitation is observed after thawing, gently warm and sonicate the solution to redissolve the compound.Repeated freezing and thawing can promote the formation of crystals and subsequent precipitation.
Concentration Too High for Aqueous Storage For working solutions in aqueous buffers, prepare them fresh before each experiment.This compound is not stable in aqueous solutions for extended periods and is prone to precipitation.

Quantitative Data on this compound Solubility

The following table summarizes the known solubility data for this compound. Note that specific solubility in buffered solutions at various pH values is not extensively published; however, its acidic nature provides a strong indication of its solubility behavior.

Solvent/System Concentration Temperature Notes
Water31.66 mg/L (approx. 96 µM)25°CPoorly soluble.[3][4]
DMSOup to 100 mg/mL (303 mM)Room TemperatureSonication may be required.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.58 mM)Not SpecifiedFor in-vivo use.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.58 mM)Not SpecifiedFor in-vivo use.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.58 mM)Not SpecifiedFor in-vivo use.[1]

Experimental Protocols

Protocol for In-Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • This compound stock solution (in DMSO)

  • Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • DMSO (vehicle control)

  • Detection method for prostaglandin E2 (PGE2) (e.g., ELISA kit or LC-MS/MS)

Procedure:

  • Prepare Reagents: Prepare all buffers, cofactors, and substrate solutions to their final working concentrations.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

  • Inhibitor Preparation: Prepare serial dilutions of the this compound stock solution in DMSO.

  • Assay Reaction: a. In a microplate or microcentrifuge tubes, add the reaction buffer, cofactors, and the enzyme solution. b. Add a small volume of the diluted this compound solution or control inhibitor to the reaction mixture. For the vehicle control, add the same volume of DMSO. c. Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes at 37°C) to allow for binding. d. Initiate the enzymatic reaction by adding arachidonic acid. e. Incubate for a defined period (e.g., 10-20 minutes at 37°C).

  • Reaction Termination: Stop the reaction using a suitable method (e.g., adding a solution of a strong acid like HCl).

  • Detection: Quantify the amount of PGE2 produced using a validated detection method such as an ELISA kit or LC-MS/MS.

  • Data Analysis: Calculate the percentage of COX inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

Visualizations

Fentiazac_Troubleshooting_Workflow start Start: Prepare this compound Solution dissolution Dissolve in DMSO start->dissolution precip_diss Precipitation? dissolution->precip_diss troubleshoot_diss Troubleshoot: - Warm solution - Sonicate - Use anhydrous DMSO precip_diss->troubleshoot_diss Yes dilution Dilute in Aqueous Buffer precip_diss->dilution No troubleshoot_diss->dissolution precip_dil Precipitation? dilution->precip_dil troubleshoot_dil Troubleshoot: - Serial DMSO dilution - Vortex during addition - Adjust pH > pKa - Warm buffer precip_dil->troubleshoot_dil Yes storage Store Solution (Aliquot at -80°C) precip_dil->storage No troubleshoot_dil->dilution precip_store Precipitation after Thawing? storage->precip_store troubleshoot_store Troubleshoot: - Warm and sonicate - Prepare fresh precip_store->troubleshoot_store Yes end Solution Ready for Use precip_store->end No troubleshoot_store->storage

Caption: Troubleshooting workflow for this compound solution preparation.

COX_Inhibition_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation This compound This compound This compound->cox

Caption: this compound inhibits the COX pathway, reducing prostaglandin synthesis.

References

Validation & Comparative

Fentiazac versus diclofenac sodium: a comparative efficacy study

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers, scientists, and drug development professionals.

Fentiazac and diclofenac sodium are both non-steroidal anti-inflammatory drugs (NSAIDs) utilized for their analgesic and anti-inflammatory properties. While diclofenac sodium is a widely recognized and prescribed NSAID, this compound is a lesser-known compound of the same class. This guide provides an objective comparison of their efficacy, supported by available experimental data, to inform research and drug development endeavors.

Mechanism of Action: A Shared Pathway

Both this compound and diclofenac sodium exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. By blocking the COX-1 and COX-2 enzymes, these drugs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

The generalized signaling pathway for the anti-inflammatory action of NSAIDs like this compound and diclofenac is illustrated below.

Mechanism of Action of this compound and Diclofenac Sodium Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 Enzymes COX-1 / COX-2 Enzymes Arachidonic Acid->COX-1 / COX-2 Enzymes Prostaglandins Prostaglandins COX-1 / COX-2 Enzymes->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound & Diclofenac Sodium This compound & Diclofenac Sodium This compound & Diclofenac Sodium->COX-1 / COX-2 Enzymes Inhibition

Caption: Inhibition of COX enzymes by this compound and Diclofenac.

Comparative Efficacy: Insights from a Clinical Trial

A multi-centre, double-blind, parallel-group clinical trial provides the most direct comparison of the efficacy and safety of this compound and diclofenac sodium. The study focused on patients with peri-arthritis of the shoulder, a common musculoskeletal condition characterized by pain and stiffness.

Experimental Protocol

Study Design: A double-blind, parallel-group, multi-centre randomized controlled trial.

Participants: The study enrolled 38 patients diagnosed with peri-arthritis of the shoulder. The patients were randomly assigned to one of two treatment groups.

Intervention:

  • This compound Group (n=19): Received 200 mg of this compound orally, twice daily (total daily dose of 400 mg).

  • Diclofenac Sodium Group (n=19): Received 50 mg of diclofenac sodium orally, twice daily (total daily dose of 100 mg).

Duration of Treatment: 3 weeks.

Outcome Measures:

  • Primary Efficacy Endpoints:

    • Pain severity at rest and on movement, assessed using observers' verbal rating scales.

    • Shoulder mobility, including abduction, external rotation, retroversion, and anteversion.

  • Secondary Efficacy Endpoint: Global effectiveness of the treatment, reported by the patients on a verbal rating scale.

  • Safety Endpoint: Incidence and nature of adverse effects reported by the patients.

The workflow for this comparative clinical trial is outlined in the diagram below.

Experimental Workflow: this compound vs. Diclofenac Sodium cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase (3 Weeks) cluster_assessment Efficacy and Safety Assessment Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization This compound Group This compound (200mg BID) Randomization->this compound Group Diclofenac Group Diclofenac Sodium (50mg BID) Randomization->Diclofenac Group Pain Assessment Pain Assessment This compound Group->Pain Assessment Mobility Assessment Mobility Assessment This compound Group->Mobility Assessment Adverse Event Monitoring Adverse Event Monitoring This compound Group->Adverse Event Monitoring Diclofenac Group->Pain Assessment Diclofenac Group->Mobility Assessment Diclofenac Group->Adverse Event Monitoring Data Analysis Data Analysis Pain Assessment->Data Analysis Week 1, 3 Mobility Assessment->Data Analysis Week 1, 3 Adverse Event Monitoring->Data Analysis Ongoing

Caption: Workflow of the comparative clinical trial.

Data Presentation

The results of the comparative study indicated that both this compound and diclofenac sodium were effective in managing the symptoms of peri-arthritis of the shoulder.

Efficacy:

  • Both treatment groups showed a significant decrease in pain severity, both at rest and on movement, by the end of the first week of treatment.[1]

  • Significant improvements in shoulder mobility, including abduction, external rotation, retroversion, and anteversion, were observed in both groups.[1]

  • Patients in both groups reported an improvement in the global effectiveness of the treatment at week 1.[1]

  • Importantly, there were no statistically significant differences in any of the efficacy variables between the this compound and diclofenac sodium treatment groups.[1]

Safety and Tolerability: The adverse effects reported in the study were primarily gastrointestinal in nature.

Adverse Effect ProfileThis compound (400 mg/day)Diclofenac Sodium (100 mg/day)
Patients Reporting Adverse Effects 5 (26%)4 (21%)
Nature of Adverse Effects Mostly gastro-intestinalMostly gastro-intestinal
Withdrawals due to Adverse Effects 1 (rash)2 (1 rash, 1 pruritus)

Data from the multi-centre, double-blind comparative study.[1]

Conclusion

Based on the available comparative data, this compound (at a daily dose of 400 mg) and diclofenac sodium (at a daily dose of 100 mg) demonstrate comparable efficacy in reducing pain and improving mobility in patients with peri-arthritis of the shoulder.[1] Both drugs were effective within the first week of treatment. The incidence of adverse effects, predominantly gastrointestinal, was also similar between the two groups.[1]

References

Validating the COX-2 inhibitory activity of Fentiazac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fentiazac's cyclooxygenase-2 (COX-2) inhibitory activity with other prominent non-steroidal anti-inflammatory drugs (NSAIDs). While this compound is established as a non-selective COX inhibitor, this analysis aims to contextualize its potential efficacy and selectivity by presenting available data alongside that of well-characterized selective and non-selective alternatives. Experimental data is provided to support the comparisons, and detailed methodologies for key experiments are outlined for reproducibility and further investigation.

Comparative Analysis of COX Inhibitory Activity

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting prostaglandin synthesis through the non-selective inhibition of both COX-1 and COX-2 enzymes.[1] Prostaglandins are key mediators of inflammation and pain; their synthesis is catalyzed by the cyclooxygenase (COX) enzymes. The two main isoforms, COX-1 and COX-2, are both involved in the inflammatory cascade, but COX-1 also plays a crucial role in maintaining the integrity of the stomach lining and kidney function.[2][3]

The clinical utility of NSAIDs is often balanced between their anti-inflammatory efficacy, primarily attributed to COX-2 inhibition, and their gastrointestinal side effects, which are largely a consequence of COX-1 inhibition.[4] Selective COX-2 inhibitors were developed to minimize these gastrointestinal adverse effects.

CompoundTypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound Non-selective NSAIDData not availableData not availableData not available
Diclofenac Non-selective NSAID~1.7~0.06~28
Celecoxib Selective COX-2 Inhibitor~15~0.04~375
Etoricoxib Selective COX-2 Inhibitor>100~1.1>90

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are compiled from various sources for comparative purposes.[6][7]

Signaling Pathway of COX-2 in Inflammation

The following diagram illustrates the signaling pathway leading to the production of prostaglandins by COX-2 during an inflammatory response.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins isomerized to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates This compound This compound (Non-selective inhibitor) This compound->COX2 inhibits

Caption: COX-2 signaling pathway in inflammation.

Experimental Protocols

The validation of COX-2 inhibitory activity is crucial in drug development. Several in vitro assays are commonly employed to determine the potency and selectivity of inhibitors.

In Vitro COX Inhibitory Assay (Human Whole Blood Assay)

This assay provides a physiologically relevant environment for assessing the inhibitory activity of compounds on COX-1 and COX-2.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.

Methodology:

  • Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks.

  • COX-1 Assay (Thromboxane B2 production):

    • Aliquots of whole blood are incubated with the test compound at various concentrations or vehicle (DMSO) for 1 hour at 37°C.

    • Blood is allowed to clot for 1 hour at 37°C to induce platelet activation and subsequent COX-1-mediated thromboxane A2 (TXA2) synthesis.

    • The reaction is stopped by placing the samples on ice and adding a stopping reagent.

    • Serum is separated by centrifugation.

    • The concentration of the stable TXA2 metabolite, thromboxane B2 (TXB2), is measured by enzyme-linked immunosorbent assay (ELISA).

  • COX-2 Assay (Prostaglandin E2 production):

    • Aliquots of whole blood are pre-incubated with the test compound at various concentrations or vehicle for 1 hour at 37°C.

    • Lipopolysaccharide (LPS) is added to induce COX-2 expression and activity in monocytes.

    • The blood is incubated for 24 hours at 37°C.

    • The reaction is stopped, and plasma is separated by centrifugation.

    • The concentration of prostaglandin E2 (PGE2) is measured by ELISA.

  • Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control. IC50 values are then determined by non-linear regression analysis.

Recombinant Enzyme Inhibition Assay

This assay utilizes purified recombinant human COX-1 and COX-2 enzymes to assess the direct inhibitory effect of a compound.

Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction mixture is prepared containing reaction buffer (e.g., Tris-HCl), heme, and a reducing agent.

  • Inhibition Assay:

    • The test compound at various concentrations or vehicle is pre-incubated with the enzyme (either COX-1 or COX-2) in the reaction mixture for a specified time at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a defined period.

    • The reaction is terminated by adding a stopping solution (e.g., a strong acid).

  • Detection: The amount of prostaglandin produced (commonly PGE2) is quantified. This can be done using various methods, including ELISA, radioimmunoassay (RIA), or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. IC50 values are determined from the concentration-response curves.

Experimental Workflow for a COX Inhibition Assay

The following diagram outlines a typical workflow for an in vitro COX inhibition assay.

COX_Assay_Workflow Start Start: Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) Incubation Incubation: Pre-incubate Enzyme with Inhibitor Start->Incubation Reaction Initiate Reaction: Add Arachidonic Acid Incubation->Reaction Termination Terminate Reaction Reaction->Termination Detection Detection of Prostaglandins (e.g., ELISA, LC-MS) Termination->Detection Analysis Data Analysis: Calculate % Inhibition and IC50 Detection->Analysis End End Analysis->End

Caption: A typical workflow for a COX inhibition assay.

Conclusion

This compound is a non-selective NSAID that inhibits both COX-1 and COX-2. While this non-selectivity contributes to its anti-inflammatory effects, it also carries a higher risk of gastrointestinal side effects compared to selective COX-2 inhibitors like Celecoxib and Etoricoxib. The lack of publicly available, direct comparative IC50 data for this compound underscores the need for further experimental validation to precisely quantify its inhibitory potency and selectivity against COX isoforms. The experimental protocols outlined in this guide provide a framework for conducting such validation studies, which are essential for a comprehensive understanding of this compound's pharmacological profile and its potential applications in research and drug development.

References

Comparative Analysis of Fentiazac with Other Propionic Acid NSAIDs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fentiazac, a non-steroidal anti-inflammatory drug (NSAID), with other prominent members of the propionic acid class: ibuprofen, naproxen, and ketoprofen. This document synthesizes available preclinical and clinical data to offer insights into their relative efficacy, selectivity, and safety profiles. Due to the limited availability of direct comparative preclinical data for this compound, this guide incorporates findings from clinical studies and clearly indicates where quantitative data was not available in the public domain.

Executive Summary

This compound is a non-steroidal anti-inflammatory drug belonging to the propionic acid class, exhibiting analgesic, anti-inflammatory, and antipyretic properties.[1] Like other drugs in this class, its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking prostaglandin synthesis.[2] While sharing a common mechanistic pathway, subtle differences in potency, selectivity, and pharmacokinetic profiles among these NSAIDs can influence their therapeutic application and adverse effect profiles. This guide aims to provide a comparative overview to aid in research and development decisions.

Data Presentation

Table 1: In Vitro COX-1 and COX-2 Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
This compound Data not availableData not availableData not available
Ibuprofen 1.3 - 139.4 - 34>1
Naproxen 0.6 - 5.14.3 - 8.9>1
Ketoprofen 0.3 - 2.61.6 - 13>1

Note: IC50 values can vary depending on the specific assay conditions. The data presented are aggregated from multiple sources.

Table 2: Anti-Inflammatory Potency in Carrageenan-Induced Paw Edema (Rat Model)
CompoundED50 (mg/kg, oral)
This compound Data not available
Ibuprofen 10 - 50
Naproxen 5 - 20
Ketoprofen 1 - 10
Table 3: Analgesic Potency in Acetic Acid-Induced Writhing Test (Mouse Model)
CompoundED50 (mg/kg, oral)
This compound Data not available
Ibuprofen 10 - 30
Naproxen 5 - 15
Ketoprofen 0.5 - 5
Table 4: Gastrointestinal Ulcer Index (Rat Model)
CompoundUlcer Index (at equipotent anti-inflammatory doses)
This compound Data not available
Ibuprofen Low to Moderate
Naproxen Moderate to High
Ketoprofen Moderate to High

Note: The ulcer index is a semi-quantitative score based on the number and severity of gastric lesions. Direct numerical comparison is challenging without standardized experimental conditions.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).

Methodology:

  • Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing Tris-HCl, hematin, and a reducing agent (e.g., glutathione) is prepared.

  • Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme (either COX-1 or COX-2) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is stopped by adding a solution of hydrochloric acid or another suitable agent.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Drug Administration: The test compound, a reference standard (e.g., indomethacin), or vehicle is administered orally or intraperitoneally at various doses.

  • Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema for each treated group is calculated relative to the control group. The ED50 (the dose that causes 50% inhibition of edema) is determined from the dose-response curve.

Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of a test compound.

Methodology:

  • Animal Model: Male Swiss albino mice (20-25g) are used.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Drug Administration: The test compound, a reference standard (e.g., aspirin), or vehicle is administered orally or intraperitoneally.

  • Induction of Writhing: After a specified pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation: Immediately after acetic acid injection, the number of writhes is counted for a defined period (e.g., 15-20 minutes).

  • Data Analysis: The percentage of inhibition of writhing in the treated groups is calculated compared to the control group. The ED50 (the dose that protects 50% of the animals from writhing) is calculated using a dose-response analysis.

NSAID-Induced Gastric Ulcer Model in Rats

Objective: To evaluate the gastrointestinal toxicity of a test compound.

Methodology:

  • Animal Model: Male Wistar rats (180-220g) are fasted for 24 hours with free access to water.

  • Grouping: Animals are divided into control and treatment groups.

  • Drug Administration: The test compound or a reference NSAID (e.g., indomethacin) is administered orally at a high dose.

  • Observation Period: The animals are observed for a period of 4-6 hours.

  • Stomach Examination: The animals are euthanized, and their stomachs are removed, opened along the greater curvature, and washed with saline.

  • Ulcer Scoring: The gastric mucosa is examined for the presence of ulcers, erosions, and hemorrhages. An ulcer index is calculated based on the number and severity of the lesions. A common scoring system is as follows:

    • 0: No lesion

    • 1: Hyperemia

    • 2: One or two small lesions

    • 3: More than two small lesions

    • 4: One or more large lesions

    • 5: Perforation

  • Data Analysis: The mean ulcer index for each group is calculated and compared.

Mandatory Visualization

Signaling_Pathway_of_Propionic_Acid_NSAIDs membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli (e.g., Injury) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2_1 PGG2 cox1->pgg2_1 pgg2_2 PGG2 cox2->pgg2_2 pgh2_1 PGH2 pgg2_1->pgh2_1 prostaglandins_phys Physiological Prostaglandins (e.g., PGE2, PGI2, TXA2) pgh2_1->prostaglandins_phys pgh2_2 PGH2 pgg2_2->pgh2_2 prostaglandins_infl Inflammatory Prostaglandins (e.g., PGE2) pgh2_2->prostaglandins_infl gi_protection GI Mucosal Protection Platelet Aggregation Renal Blood Flow prostaglandins_phys->gi_protection inflammation Inflammation Pain Fever prostaglandins_infl->inflammation nsaids Propionic Acid NSAIDs (this compound, Ibuprofen, etc.) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: Mechanism of action of propionic acid NSAIDs via COX inhibition.

Experimental_Workflow_Anti_Inflammatory cluster_0 In Vitro COX Inhibition Assay cluster_1 In Vivo Anti-Inflammatory Assay (Carrageenan Paw Edema) enzyme Purified COX-1 or COX-2 incubation1 Pre-incubation enzyme->incubation1 compound Test Compound compound->incubation1 reaction Enzymatic Reaction incubation1->reaction substrate Arachidonic Acid substrate->reaction measurement PGE2 Measurement (EIA) reaction->measurement ic50 IC50 Determination measurement->ic50 rats Rats drug_admin Drug Administration rats->drug_admin carrageenan Carrageenan Injection drug_admin->carrageenan paw_measurement Paw Volume Measurement carrageenan->paw_measurement ed50 ED50 Determination paw_measurement->ed50

References

Fentiazac Demonstrates Superior Efficacy Over Placebo in Alleviating Acute Tendinitis

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal double-blind, placebo-controlled clinical trial has provided evidence for the effectiveness of Fentiazac in the treatment of acute tendinitis. The study reveals that this compound, a non-steroidal anti-inflammatory drug (NSAID), is significantly more effective than a placebo in reducing pain and improving patient outcomes. This guide offers a detailed comparison based on the available experimental data, outlines the study's methodology, and illustrates the relevant biological and experimental pathways.

Comparative Efficacy Data

The clinical trial conducted by López (1982) demonstrated a clear therapeutic advantage for this compound over placebo in the management of acute nonarticular rheumatism, including tendinitis.[1] While the full quantitative data from the study is not publicly available, the published abstract confirms that this compound was statistically superior to the placebo across several key efficacy endpoints.

Efficacy ParameterThis compoundPlaceboOutcome
Movement-Induced Pain Significant ImprovementMinimal ImprovementThis compound was significantly better
Pressure-Induced Pain Significant ImprovementMinimal ImprovementThis compound was significantly better
Patient's Therapeutic Rating FavorableUnfavorableThis compound was significantly better
Physician's Therapeutic Rating FavorableUnfavorableThis compound was significantly better
Incidence of Side Effects Similar to PlaceboSimilar to this compoundBoth were well tolerated

Experimental Protocols

The study was a randomized, double-blind, placebo-controlled trial designed to rigorously assess the efficacy and tolerability of this compound in an outpatient setting.

Study Population: The trial enrolled 40 adult outpatients diagnosed with acute nonarticular rheumatism, which includes conditions such as acute tendinitis.

Treatment Regimen: Participants were randomly assigned to one of two treatment groups:

  • This compound Group: Received 100 mg of this compound, administered orally four times a day for one week.

  • Placebo Group: Received an identical-looking placebo tablet, administered orally four times a day for one week.

Blinding: To prevent bias, both the patients and the administering physicians were unaware of the treatment allocation (double-blind).

Efficacy Assessment: The primary measures of efficacy were improvements in:

  • Pain induced by movement.

  • Pain induced by pressure on the affected area.

  • Overall therapeutic effect as rated by both the patient and the physician.

Safety Assessment: The incidence and nature of any side effects were monitored and compared between the two groups.

Experimental Workflow

The following diagram illustrates the workflow of the clinical trial comparing this compound and placebo.

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment (1 Week) cluster_evaluation Evaluation p1 40 Adult Outpatients with Acute Tendinitis rand Random Assignment (Double-Blind) p1->rand This compound This compound (100 mg, 4x/day) rand->this compound placebo Placebo (Identical Dosage) rand->placebo eval Assessment of: - Movement-Induced Pain - Pressure-Induced Pain - Patient & Physician Ratings This compound->eval placebo->eval

Clinical trial workflow for this compound vs. Placebo.

Mechanism of Action: NSAID Signaling Pathway

This compound, as a non-steroidal anti-inflammatory drug, exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus aa Arachidonic Acid cox COX-1 & COX-2 Enzymes aa->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation This compound This compound This compound->cox Inhibition pla2->aa

Simplified signaling pathway of this compound.

References

Fentiazac's Therapeutic Index: A Comparative Assessment Against Other NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the therapeutic index of Fentiazac, a non-steroidal anti-inflammatory drug (NSAID), relative to other commonly used NSAIDs, including Ibuprofen, Diclofenac, and Naproxen. The therapeutic index (TI), a critical measure of a drug's safety, is defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index suggests a wider margin of safety for a drug. This document is intended for researchers, scientists, and professionals in drug development, presenting quantitative data from preclinical studies to facilitate an objective comparison.

Comparative Analysis of Therapeutic Index

The therapeutic index is calculated using the formula: TI = LD₅₀ / ED₅₀ , where LD₅₀ is the median lethal dose and ED₅₀ is the median effective dose. The following table summarizes the available preclinical data for this compound and other selected NSAIDs, derived from studies in rat models. It is important to note that while LD₅₀ data for this compound is available, a comparable ED₅₀ value in the standard rat carrageenan-induced paw edema model was not identified in the reviewed literature, precluding a direct TI calculation for this specific comparison.

DrugLD₅₀ (Oral, Rat) (mg/kg)ED₅₀ (Oral, Rat) (mg/kg)¹Calculated Therapeutic Index (TI)
This compound 661[1]Not AvailableNot Calculable
Ibuprofen 636[2][3][4]5.0[5]127.2
Diclofenac 53²[6]1.5[5]35.3
Naproxen 500[7]15[8]33.3

¹ Anti-inflammatory effect in the carrageenan-induced paw edema model. ² Represents a specific value within a reported range of 53-240 mg/kg.

NSAID Mechanism of Action: COX Inhibition

Non-steroidal anti-inflammatory drugs exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining and platelet function, COX-2 is typically induced at sites of inflammation. The non-selective inhibition of both isoforms by many NSAIDs can lead to therapeutic anti-inflammatory effects as well as undesirable gastrointestinal side effects.

NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological & Pathological Effects Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Physiological Physiological Prostaglandins Prostaglandins_H->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins Prostaglandins_H->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation_Pain Inflammation Pain Fever Prostaglandins_Inflammatory->Inflammation_Pain NSAIDs This compound & Other NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Figure 1. Simplified signaling pathway of NSAID action via inhibition of COX-1 and COX-2 enzymes.

Experimental Protocols

The data presented in this guide are derived from standardized preclinical animal models. The methodologies for determining LD₅₀ and ED₅₀ are crucial for the accurate assessment of a drug's therapeutic index.

Determination of Median Lethal Dose (LD₅₀)

The LD₅₀ is determined through acute oral toxicity studies, often following guidelines such as those provided by the Organisation for Economic Co-operation and Development (OECD), for example, the Acute Toxic Class Method (OECD Guideline 423).

LD50_Workflow Start Animal Acclimatization (e.g., Rats, single sex) Dosing Sequential Dosing of Animal Groups (3 animals per step) Oral gavage with test substance Start->Dosing Observation Observation for 14 Days - Mortality - Clinical signs of toxicity - Body weight changes Dosing->Observation Analysis Data Analysis - Determine number of mortalities at each dose - Classify substance based on GHS categories Observation->Analysis Result Estimation of LD₅₀ Value Analysis->Result

Figure 2. Workflow for LD₅₀ determination using the Acute Toxic Class Method (OECD 423).

Protocol Summary (OECD 423):

  • Animal Selection: Healthy, young adult rodents (e.g., rats), typically females, are used.

  • Housing and Acclimatization: Animals are housed under controlled environmental conditions and acclimatized for at least five days before dosing.

  • Dosing: The test substance is administered orally in a stepwise procedure using a starting dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg). A group of three animals is used at each step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and effects on body weight for up to 14 days.

  • Data Interpretation: The LD₅₀ is estimated based on the number of animal deaths at specific dose levels, allowing for classification of the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Determination of Median Effective Dose (ED₅₀)

The ED₅₀ for anti-inflammatory activity is commonly determined using the carrageenan-induced paw edema model in rats. This model is highly reproducible and sensitive to NSAIDs.

ED50_Workflow Start Animal Grouping & Baseline Measurement (e.g., Rats) Measure initial paw volume Treatment Oral Administration of Test Compound (e.g., this compound, other NSAIDs) or Vehicle (Control) Start->Treatment Induction Induction of Inflammation Subplantar injection of Carrageenan into the hind paw (e.g., 0.1 mL of 1% solution) Treatment->Induction ~1 hour pre-induction Measurement Measure Paw Volume at Set Intervals (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) using a plethysmometer Induction->Measurement Analysis Calculate % Inhibition of Edema for each dose group compared to control Perform dose-response analysis Measurement->Analysis Result Determination of ED₅₀ Value Analysis->Result

Figure 3. Experimental workflow for ED₅₀ determination via the Carrageenan-Induced Paw Edema model.

Protocol Summary (Carrageenan-Induced Paw Edema):

  • Animal Preparation: Healthy adult rats are fasted overnight with free access to water. The initial volume of the right hind paw is measured using a plethysmometer.

  • Drug Administration: Animals are divided into groups and treated orally with various doses of the test NSAID or a vehicle (control group).

  • Induction of Inflammation: Approximately one hour after drug administration, a mild irritant, carrageenan (typically a 1% suspension in saline), is injected into the sub-plantar surface of the right hind paw to induce localized edema.

  • Measurement of Edema: The paw volume is measured again at regular intervals (e.g., every hour for up to 5 hours) after the carrageenan injection.

  • Calculation: The degree of swelling is calculated as the increase in paw volume. The percentage inhibition of edema by the drug is determined by comparing the swelling in the treated groups to the control group. The ED₅₀, the dose causing 50% inhibition of edema, is then calculated from the dose-response curve.

Conclusion

Based on the available preclinical data in rat models, Ibuprofen exhibits the highest therapeutic index (127.2), suggesting a wider safety margin compared to Diclofenac (35.3) and Naproxen (33.3). The significantly lower TI values for Diclofenac and Naproxen indicate a narrower window between their effective and toxic doses in these models.

A direct comparison with this compound is currently limited by the lack of a published oral ED₅₀ value in the standardized carrageenan-induced paw edema model. While its oral LD₅₀ in rats (661 mg/kg) is comparable to that of Ibuprofen, further studies are required to establish its anti-inflammatory potency under the same experimental conditions to enable a conclusive assessment of its therapeutic index relative to other NSAIDs. This data gap highlights an area for future research to fully characterize the safety and efficacy profile of this compound.

References

Fentiazac for Pain Management: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Fentiazac, a non-steroidal anti-inflammatory drug (NSAID), has been the subject of numerous clinical investigations for its efficacy in managing pain across a spectrum of conditions. This guide provides a meta-view of available clinical trial data, comparing this compound's performance against other analgesics and placebo. The information is intended for researchers, scientists, and drug development professionals to offer a consolidated understanding of this compound's therapeutic potential.

Comparative Efficacy of this compound

Clinical trials have demonstrated that this compound is an effective and well-tolerated agent for treating rheumatic disorders and other painful conditions.[1] Its analgesic and anti-inflammatory properties have been shown to be comparable to other established NSAIDs.

Table 1: Efficacy of this compound in Comparison to Other Analgesics
ConditionComparatorThis compound DosageComparator DosageKey Efficacy OutcomesReference
Peri-arthritis of the shoulderDiclofenac Sodium200 mg twice daily50 mg twice dailyBoth treatments showed significant decreases in pain severity at rest and on movement by week 1. No statistically significant differences were observed between the two treatments in improving shoulder mobility.[2][2]
Post-endodontic periodontitisParacetamol100 mg four times daily500 mg four times dailyThis compound showed a statistically significant difference in reducing induced pain while eating compared to paracetamol. No significant difference was found for spontaneous pain.[3][3]
OsteoarthritisIndomethacin200 mg twice daily50 mg twice dailyBoth drugs produced marked improvement in pain and other variables with no significant differences between treatments.[4][4]
Acute non-articular rheumatism (mainly tendinitis)Phenylbutazone200 mg twice daily200 mg twice dailyNo significant difference in improvement was found between the treatments, though a trend favored this compound in relieving tenderness.[4][4]
Rheumatoid ArthritisSulindacNot SpecifiedNot SpecifiedBoth drugs showed analgesic and anti-inflammatory properties, with sulindac being more effective in controlling disease activity.[5]
Painful inflammatory conditions in childrenBenzydamineNot SpecifiedNot SpecifiedBoth drugs were effective, but this compound was shown to be more rapid and active in relieving signs and symptoms. This compound normalized body temperature in 3 days compared to 4 days for Benzydamine.[6][6]
Acute tendinitis and bursitisPlacebo100 mg four times a dayNot ApplicableThis compound was significantly better than placebo in improving movement-induced pain and pressure-induced pain.[7][7]
Postoperative pain and inflammation in childrenPlaceboNot SpecifiedNot ApplicableThis compound was effective for postoperative pain and inflammation.[8]
Sport microtraumatology (topical application)Placebo5% creamNot ApplicableThis compound cream was therapeutically effective, significantly changing the course of the microtraumatic pathologic pattern with early attenuation of pain.[9][9]
Table 2: Safety Profile of this compound from Clinical Trials
ComparatorAdverse Effects Reported for this compoundAdverse Effects Reported for ComparatorReference
Diclofenac Sodium26% of patients reported adverse effects, mostly gastrointestinal. One case of rash led to withdrawal.[2]21% of patients reported adverse effects, mostly gastrointestinal. One case of rash and one of pruritus led to withdrawal.[2][2]
ParacetamolNo side effects were seen.[3]No side effects were seen.[3][3]
IndomethacinSide effects were mainly gastrointestinal in origin.[4]Side effects were mainly gastrointestinal in origin. Blood pressure was raised in the indomethacin group.[4][4]
PhenylbutazoneSide effects were mainly gastrointestinal in origin.[4]Side effects were mainly gastrointestinal in origin.[4][4]
SulindacRash, headache, epigastric pain. Reversible hepatotoxicity was observed in a long-term study.Gastro-intestinal intolerance.[5]
BenzydamineNo subjective or objective evidence of local and/or systemic intolerance.[6]No subjective or objective evidence of local and/or systemic intolerance.[6][6]
PlaceboSimilar incidence of side effects to placebo; both were well tolerated.[7]Similar incidence of side effects to this compound.[7][7]

Experimental Protocols

The clinical trials involving this compound have employed various methodologies to assess its efficacy and safety. A generalized workflow for these studies is depicted below.

Common Methodological Approaches in this compound Clinical Trials:
  • Study Design: The majority of the cited studies were double-blind, randomized, controlled trials.[2][4][6][7][9] Some were single-blind trials.[3]

  • Patient Population: Participants were selected based on specific pain conditions, such as peri-arthritis of the shoulder[2], post-endodontic periodontitis[3], osteoarthritis[4], and tendinitis.[4][7]

  • Intervention: this compound was administered orally in most trials, with dosages ranging from 400 mg to 800 mg per day, or topically as a 5% cream.[1][2][3][4][7][9]

  • Comparator Groups: Active comparators included other NSAIDs like diclofenac, indomethacin, phenylbutazone, and sulindac, as well as the analgesic paracetamol and the anti-inflammatory agent benzydamine.[2][3][4][5][6] Several studies also used a placebo control.[7][8][9]

  • Outcome Measures: Efficacy was primarily assessed through pain severity scales (e.g., verbal rating scales), improvement in mobility, and global assessments by both patients and investigators.[2][3][4][7] Safety was evaluated by monitoring adverse events and changes in laboratory values.[2]

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis p1 Patient Population with Specific Pain Condition p2 Inclusion/Exclusion Criteria Assessment p1->p2 r1 Random Assignment to Treatment Groups p2->r1 t1 This compound Administration r1->t1 t2 Comparator Administration (Active or Placebo) r1->t2 a1 Efficacy Assessment (Pain Scales, Mobility) t1->a1 a2 Safety Assessment (Adverse Events, Lab Values) t1->a2 t2->a1 t2->a2 d1 Statistical Comparison of Outcomes a1->d1 a2->d1

Caption: Generalized workflow of clinical trials comparing this compound.

Mechanism of Action: Signaling Pathway

This compound is a non-steroidal anti-inflammatory drug that exerts its therapeutic effects through the inhibition of prostaglandin synthesis.[1] Like other NSAIDs, its primary mechanism of action involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.

The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The reduction in prostaglandin levels at the site of inflammation leads to the analgesic and anti-inflammatory effects observed with this compound treatment.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandins H2 cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins Prostaglandins (PGE2, etc.) prostaglandins_h2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation This compound This compound This compound->cox1 Inhibition This compound->cox2 Inhibition

Caption: Signaling pathway of this compound via COX-1 and COX-2 inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of Fentiazac: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for Fentiazac, a non-steroidal anti-inflammatory agent. While specific institutional and local regulations must always be followed, the following information offers a procedural framework based on general best practices for pharmaceutical waste.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste, including this compound, is regulated by various agencies to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies governing this area.[1][2][3][4] Key regulations include the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste.[1][2][3]

It is crucial to distinguish between hazardous and non-hazardous pharmaceutical waste. Hazardous pharmaceutical waste is specifically listed by regulatory agencies or exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3] Such waste requires stringent disposal protocols, often involving incineration at permitted facilities.[2][3]

Recommended Disposal Procedures for this compound

Due to the lack of specific public information on the disposal of this compound, a comprehensive approach based on general pharmaceutical disposal guidelines is necessary. The following steps provide a recommended workflow.

Step 1: Waste Identification and Segregation

  • Consult the Safety Data Sheet (SDS): The most critical first step is to consult the manufacturer-provided SDS for this compound. This document will contain a section on disposal considerations, which will provide specific guidance.

  • Segregate Waste: this compound waste, including unused compounds, contaminated labware (e.g., vials, gloves, bench paper), and solutions, should be segregated from general laboratory waste. Use designated, clearly labeled hazardous waste containers.

Step 2: Containerization and Labeling

  • Use Appropriate Containers: Collect this compound waste in chemically resistant, leak-proof containers with secure lids.

  • Proper Labeling: Label the waste container clearly with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

Step 3: Storage

  • Secure Storage: Store the waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

  • Follow Institutional Protocols: Adhere to your institution's guidelines regarding the maximum amount of hazardous waste that can be stored in a satellite accumulation area and the time limits for storage.

Step 4: Disposal

  • Engage a Licensed Waste Management Vendor: The disposal of pharmaceutical waste should be handled by a licensed and reputable chemical waste management company.[5] These companies are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.

  • Incineration: Incineration at a permitted facility is the most common and required method for treating hazardous pharmaceutical waste.[2]

  • Avoid Improper Disposal:

    • Do Not Flush: Do not dispose of this compound down the drain or toilet unless explicitly permitted by the FDA's flush list and local regulations.[2][6][7] Improper disposal can lead to contamination of water supplies.[1]

    • Do Not Place in Regular Trash: Do not dispose of this compound in the regular household or laboratory trash.[1]

Quantitative Data on Pharmaceutical Waste

ParameterGuidelineSource
Small Quantity Disposal For volatile organic solvents, less than 4 liters may be considered for specific disposal methods under controlled conditions, but this is not a general rule for all chemicals.[5]
Household Quantities Unused or expired medications from households can often be taken to drug take-back programs.[1][8]
Regulatory Oversight The EPA regulates hazardous waste from generation to disposal under RCRA.[1][2][3]

Experimental Protocols

Detailed experimental protocols involving this compound should include a dedicated section on waste disposal. This section should reference the laboratory's chemical hygiene plan and the specific procedures outlined by the institution's EHS department. All personnel handling this compound must be trained on these procedures.[2]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Fentiazac_Disposal_Workflow cluster_0 Preparation cluster_1 Segregation & Collection cluster_2 Storage & Handling cluster_3 Final Disposal start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_waste Identify as Chemical Waste consult_sds->identify_waste segregate_waste Segregate from General Waste identify_waste->segregate_waste use_container Use Labeled, Leak-Proof Container segregate_waste->use_container store_securely Store in Designated Secure Area use_container->store_securely follow_protocols Follow Institutional EHS Protocols store_securely->follow_protocols contact_vendor Contact Licensed Waste Vendor follow_protocols->contact_vendor incineration Incineration at Permitted Facility contact_vendor->incineration end_node End: Proper Disposal Complete incineration->end_node

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves, the community, and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fentiazac
Reactant of Route 2
Fentiazac

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.